2,6-Dibromo-4-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190640. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAZCUUOWIDAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187969 | |
| Record name | 2,6-Dibromo-4-fluorophenol | |
| Source | EPA DSSTox | |
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Molecular Weight |
269.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-20-7 | |
| Record name | 2,6-Dibromo-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dibromo-4-fluorophenol | |
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| Record name | 344-20-7 | |
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| Record name | 2,6-Dibromo-4-fluorophenol | |
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| Record name | 2,6-dibromo-4-fluorophenol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.865 | |
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| Record name | 2,6-Dibromo-4-fluorophenol | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dibromo-4-fluorophenol, a key building block in organic synthesis.[1] This versatile compound is particularly valuable in the development of pharmaceuticals and agrochemicals, where the inclusion of bromine and fluorine atoms can enhance biological activity and metabolic stability.[1][2] Researchers utilize this intermediate in the creation of novel compounds, including potent antimicrobial agents and herbicides.[1]
Physicochemical Properties and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 344-20-7[1] |
| Molecular Formula | C₆H₃Br₂FO[1] |
| Molecular Weight | 269.9 g/mol [1] |
| Melting Point | 55 - 58 °C[1] |
| Boiling Point | 219.5 ± 35.0 °C (Predicted)[3] |
| Appearance | White to off-white solid or powder to crystalline.[1][4] |
| Purity | ≥ 98% (GC)[1] |
| Solubility | Soluble in Methanol.[3] |
| Storage Conditions | Store at 2 - 8 °C under an inert gas (nitrogen or argon).[1][3] |
Table 2: Spectroscopic Characterization Data of this compound
| Technique | Description |
| ¹H NMR | The ¹H NMR spectrum is a key technique for confirming the structure of the compound.[5] |
| ¹³C NMR | The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[6][7] |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in the molecule.[6] |
| Mass Spectrometry (MS) | Mass spectrometry confirms the molecular weight of the compound.[6] The mass of the molecular ion is 268.[6] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of 4-fluorophenol with bromine. The hydroxyl group of the phenol is a strong activating group, directing the incoming bromine electrophiles to the ortho positions.[2]
Experimental Workflow for Synthesis
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the di-bromination of phenols.[2]
Materials:
-
4-Fluorophenol
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Water (H₂O)
-
Sodium bisulfite or Sodium thiosulfate solution (for quenching)
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1 mole of 4-fluorophenol in a suitable amount of glacial acetic acid.[2]
-
Prepare a solution of at least 2 moles of bromine in glacial acetic acid.[2]
-
Slowly add the bromine solution to the 4-fluorophenol solution dropwise using a dropping funnel, while stirring the reaction mixture.
-
After the addition is complete, continue to stir the mixture for an additional period to ensure the reaction goes to completion.
-
Quench any excess bromine by carefully adding a solution of sodium bisulfite or sodium thiosulfate until the red-orange color of bromine disappears.
-
Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with water to remove any remaining acetic acid and inorganic salts.
-
Dry the product, for instance, in a vacuum desiccator over a drying agent.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent.
Safety Precautions: Bromine is a highly corrosive, toxic, and volatile substance.[2] All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[2] A solution of sodium thiosulfate or sodium bisulfite should be readily available to neutralize any spills.[2]
Characterization Protocols
1. Melting Point Determination: The melting point of the synthesized this compound can be determined using a standard melting point apparatus. A small amount of the dried crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded and compared to the literature value.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The spectra are acquired, and the chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum is obtained using an FTIR spectrometer.
-
A small amount of the solid sample is placed on the ATR crystal, or a KBr pellet is prepared.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.[9]
-
The characteristic absorption bands for the O-H, C-H (aromatic), C-F, C-Br, and C=C bonds are identified to confirm the presence of the respective functional groups.
4. Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is prepared.[9]
-
The solution is injected into the GC, which separates the compound from any impurities.[9]
-
The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact).[9]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, which can be used to confirm the molecular weight and fragmentation pattern of the compound.[9]
Logical Workflow for Synthesis and Characterization
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 344-20-7 [m.chemicalbook.com]
- 4. strem.com [strem.com]
- 5. This compound(344-20-7) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(344-20-7) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Data of 2,6-Dibromo-4-fluorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,6-Dibromo-4-fluorophenol. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic C-H |
| Data not available in search results | Data not available in search results | Data not available in search results | Phenolic O-H |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-Br |
| Data not available in search results | C-H |
| Data not available in search results | C-F |
| Data not available in search results | C-OH |
Note: Specific chemical shift values for ¹H and ¹³C NMR were not explicitly available in the initial search results. The tables are structured to be populated with experimental data.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopy Data (Technique: ATR)
| Wave Number (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Data not available in search results | O-H stretch |
| Data not available in search results | Data not available in search results | C-H stretch (aromatic) |
| Data not available in search results | Data not available in search results | C=C stretch (aromatic) |
| Data not available in search results | Data not available in search results | C-O stretch |
| Data not available in search results | Data not available in search results | C-F stretch |
| Data not available in search results | Data not available in search results | C-Br stretch |
Note: A specific peak list for the IR spectrum was not available in the initial search results. The table indicates the expected absorption regions for the functional groups present in the molecule.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Technique: GC-MS with Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results | Data not available in search results | [M]⁺ (Molecular Ion) |
| Data not available in search results | Data not available in search results | [M+2]⁺ |
| Data not available in search results | Data not available in search results | [M+4]⁺ |
| Data not available in search results | Data not available in search results | Fragment Ions |
Note: Detailed mass-to-charge ratios and relative intensities were not available in the initial search results. The table is designed to present the key features of the mass spectrum, including the isotopic pattern expected for a dibrominated compound.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of halogenated phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing. The solution is then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets for each unique carbon atom.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dibromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dibromo-4-fluorophenol. The document details the expected spectral data, provides a standard experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its NMR-active nuclei.
Introduction
This compound is a halogenated aromatic compound of interest in various fields, including organic synthesis and materials science. The structural elucidation and purity assessment of this compound are critically dependent on spectroscopic techniques, with NMR being the most powerful tool. This guide interprets the characteristic signals in the ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this and related molecules.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. The key signals correspond to the phenolic hydroxyl proton and the two equivalent aromatic protons.
Table 1: ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| OH | ~5.0 - 6.0 | Singlet (broad) | 1H | Phenolic Hydroxyl |
| Ar-H | ~7.2 - 7.4 | Doublet | 2H | H-3, H-5 |
Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature. The aromatic proton signal (H-3, H-5) appears as a doublet due to coupling with the adjacent fluorine atom.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the halogen substituents and the hydroxyl group.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 (d) | C-4 (ipso-F) |
| ~145-150 | C-1 (ipso-OH) |
| ~120-125 (d) | C-3, C-5 |
| ~105-110 | C-2, C-6 (ipso-Br) |
Note: The signals for C-4 and C-3/C-5 are expected to appear as doublets due to carbon-fluorine coupling (¹JCF and ²JCF, respectively).
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.
a) Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
b) ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
c) ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound, highlighting the unique proton and carbon environments relevant to the NMR analysis.
Caption: Molecular structure of this compound with annotations for ¹H NMR signals.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,6-Dibromo-4-fluorophenol and Its Analogues
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 2,6-dibromophenol and its halogenated analogues, offering valuable insights for researchers, scientists, and drug development professionals. While the specific crystal structure of 2,6-Dibromo-4-fluorophenol is not publicly available, this paper leverages detailed crystallographic data from its close analogues to predict its structural properties and explore the impact of halogen substitution on solid-state packing and intermolecular interactions. This information is crucial for understanding the physicochemical properties and biological activities of this class of compounds.
Introduction
Halogenated phenols are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and ability to form specific intermolecular interactions, such as hydrogen and halogen bonds. This compound and its analogues are of particular interest due to their potential as enzyme inhibitors and anticancer agents.[1][2][3] A thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel therapeutic agents.
This guide summarizes the available crystallographic data for key analogues of this compound, details the experimental protocols for their synthesis and structural determination, and explores the biological pathways potentially modulated by these compounds.
Crystal Structure of 2,6-Dihalogenated Phenols
The crystal structures of several 2,6-dihalogenated phenols have been determined by single-crystal X-ray diffraction. A recurring theme in their solid-state arrangement is the interplay between O-H···O hydrogen bonds and halogen···halogen interactions, which dictates the overall crystal packing.
A detailed study on 2,6-dibromophenol revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for 2,6-dihalophenols.[4][5] This consistent packing motif allows for a comparative analysis of the influence of different halogen substituents on the supramolecular architecture.
Tabulated Crystallographic Data
The following tables summarize the key crystallographic data for 2,6-dibromophenol and its analogues.
Table 1: Crystal Data and Structure Refinement for 2,6-Dihalogenated Phenols
| Parameter | 2,6-Dibromophenol[4][6] | 2,6-Difluorophenol[4] | 2-Bromo-6-chlorophenol[4] |
| Empirical Formula | C₆H₄Br₂O | C₆H₄F₂O | C₆H₄BrClO |
| Formula Weight | 251.90 g/mol | 130.09 g/mol | 207.45 g/mol |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.867(1) | 4.928(1) | 5.623(1) |
| b (Å) | 10.175(2) | 10.175(2) | 10.175(2) |
| c (Å) | 10.916(2) | 10.916(2) | 10.916(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 651.5(2) | 547.4(2) | 620.1(2) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 2.569 | 1.578 | 2.221 |
Table 2: Selected Bond Lengths (Å) for 2,6-Dibromophenol [6]
| Bond | Length (Å) |
| C1-O1 | 1.361(8) |
| Br1-C2 | 1.883(7) |
| Br2-C6 | 1.893(7) |
Experimental Protocols
Synthesis of 2,6-Dibromophenol Analogues
The synthesis of 2,6-dihalogenated phenols can be achieved through electrophilic halogenation of the corresponding phenol. A general procedure for the synthesis of 2,6-dibromophenol is outlined below.
Workflow for the Synthesis of 2,6-Dibromophenol
References
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-fluorophenol is a halogenated aromatic organic compound that serves as a crucial building block in synthetic organic chemistry. Its unique molecular structure, featuring two bromine atoms and a fluorine atom on a phenol ring, imparts specific reactivity and properties that make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of bromine atoms provides reactive sites for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role in the synthesis of bioactive compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction optimization, and integration into synthetic workflows.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Br₂FO | |
| Molecular Weight | 269.90 g/mol | |
| Appearance | White to off-white or pale-yellow solid/crystalline powder | |
| Melting Point | 55-58 °C | |
| Boiling Point | 219.5 ± 35.0 °C (Predicted) | |
| pKa | 6.92 ± 0.23 (Predicted) | |
| Solubility | Soluble in Methanol | |
| Density | 2.168 ± 0.06 g/cm³ (Predicted) | |
| CAS Number | 344-20-7 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline the methodologies for key experiments.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.
-
The temperature at which the solid first begins to melt (the onset of liquid formation) and the temperature at which the entire sample becomes a clear liquid are recorded.
-
A pure compound will exhibit a sharp melting range of 1-2°C.
A Comprehensive Technical Guide to the Quantum Chemical Calculations of 2,6-Dibromo-4-fluorophenol
This guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 2,6-Dibromo-4-fluorophenol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the standard computational methodologies, expected data outputs, and the interplay between theoretical and experimental results. While direct computational studies on this compound are not extensively available in public literature, this guide synthesizes methodologies from computational studies of structurally similar halogenated phenols to provide a robust predictive framework.
Theoretical Background and Computational Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for predicting the structural, spectroscopic, and electronic properties of molecules. For halogenated phenols, DFT methods have been shown to provide results that are in good agreement with experimental data.[1][2][3]
Experimental Protocols (Computational Details):
A typical computational study of this compound would involve the following steps:
-
Molecular Structure Optimization: The initial geometry of the molecule is optimized to find the lowest energy conformation. This is crucial as all subsequent calculations are performed on this optimized structure. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311+G(d,p) or 6-311++G(d,p).[3][4] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution in a molecule with lone pairs and for calculating properties like vibrational frequencies.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
Electronic Property Analysis: Key electronic properties are derived from the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[4] The energy gap between HOMO and LUMO provides insights into the chemical stability of the molecule. Other properties such as the molecular electrostatic potential (MEP), and Mulliken charge distribution are also commonly calculated to understand the charge distribution and reactive sites of the molecule.[4]
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).[1][2][3] These theoretical predictions can be invaluable in assigning experimental NMR spectra.
-
Software: These calculations are typically carried out using quantum chemistry software packages like Gaussian, GAMESS, or ORCA.
Data Presentation: Predicted Quantum Chemical Properties
The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on typical results for similar molecules.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-O | ~1.35 |
| O-H | ~0.96 |
| C-F | ~1.36 |
| C-Br | ~1.90 |
| C-C (aromatic) | ~1.39 |
| C-H (aromatic) | ~1.08 |
| Bond Angles (˚) | |
| C-O-H | ~109.0 |
| C-C-O | ~120.0 |
| C-C-F | ~120.0 |
| C-C-Br | ~120.0 |
| C-C-C (aromatic) | ~120.0 |
| Dihedral Angles (˚) | |
| C-C-O-H | ~0.0 or 180.0 |
Table 2: Predicted Vibrational Frequencies and Assignments
| Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | ~3600 | O-H stretching |
| ν(C-H) | ~3100 | Aromatic C-H stretching |
| ν(C=C) | ~1600-1400 | Aromatic C=C stretching |
| δ(O-H) | ~1350 | O-H in-plane bending |
| ν(C-O) | ~1250 | C-O stretching |
| ν(C-F) | ~1200 | C-F stretching |
| ν(C-Br) | ~600-500 | C-Br stretching |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Energy Gap | - |
| Ionization Potential | - |
| Electron Affinity | - |
| Electronegativity | - |
| Chemical Hardness | - |
| Dipole Moment | - |
Note: Specific energy values require actual calculations to be performed.
Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| Atom | Predicted ¹³C Chemical Shift | Predicted ¹H Chemical Shift |
| C1-OH | - | - |
| C2-Br | - | - |
| C3-H | - | - |
| C4-F | - | - |
| C5-H | - | - |
| C6-Br | - | - |
| O-H | - | - |
Note: Specific chemical shift values require actual calculations to be performed.
Visualization of Workflows and Relationships
Diagram 1: Computational Workflow
Caption: Workflow for quantum chemical analysis of this compound.
Diagram 2: Theory-Experiment Correlation
Caption: Correlation between theoretical predictions and experimental validation.
References
Acidity and pKa of 2,6-Dibromo-4-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 2,6-Dibromo-4-fluorophenol. It includes a comparative analysis of its acidity with related phenolic compounds, detailed experimental protocols for pKa determination, and a discussion of the structural factors influencing its acidic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Executive Summary
This compound is a halogenated phenol of interest in organic synthesis and medicinal chemistry. Its acidity, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and pharmacokinetic properties. The predicted pKa of this compound is approximately 6.92 ± 0.23.[1] This value indicates that it is a moderately weak acid, with its acidity significantly influenced by the electronic effects of its halogen substituents. This guide delves into the experimental and theoretical basis for this acidity.
Data Presentation: pKa Values of this compound and Related Compounds
The acidity of a phenol is profoundly affected by the nature and position of substituents on the aromatic ring. The table below presents the pKa value of this compound alongside those of related phenols for comparative analysis.
| Compound | pKa Value | Reference(s) |
| Phenol | ~10 | [2] |
| 4-Fluorophenol | 9.89 | [3] |
| 2,6-Dibromophenol | 6.89 | [4] |
| This compound | 6.92 ± 0.23 (Predicted) | [1] |
| 2-Fluorophenol | 8.7 | [5][6] |
| 3-Fluorophenol | 9.3 | [5][6] |
| 4-Bromophenol | 9.17 | |
| 4-Chlorophenol | 9.41 |
Factors Influencing Acidity
The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa value).[2][7][8] Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.
In the case of this compound, the halogen substituents (bromine and fluorine) are electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. This effect is most pronounced when the substituents are ortho or para to the hydroxyl group. The two bromine atoms at the ortho positions (positions 2 and 6) exert a strong inductive effect, significantly stabilizing the phenoxide ion and increasing the acidity compared to phenol.
The fluorine atom at the para position (position 4) also contributes to the stabilization of the phenoxide ion through its inductive effect. While fluorine can also exert an electron-donating resonance effect (+R effect), the inductive effect is generally considered to be more dominant for halogens in determining the acidity of phenols.
Experimental Protocols for pKa Determination
Due to the low aqueous solubility of many halogenated phenols, including this compound, standard aqueous titration methods may not be suitable. Potentiometric titration in a co-solvent system and spectrophotometric methods are commonly employed for such compounds.[9][10][11]
Potentiometric Titration in a Co-solvent System
This method involves titrating the compound with a strong base in a mixed solvent system (e.g., methanol-water or a multicomponent mixture like methanol, dioxane, and acetonitrile in water) and monitoring the pH using a calibrated pH electrode.[9][10][11][12][13] The apparent pKa (psKa) in the co-solvent is then extrapolated to obtain the aqueous pKa.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the titrant, typically 0.1 M NaOH, in the chosen co-solvent mixture. Ensure the titrant is carbonate-free.
-
Accurately weigh and dissolve this compound in a series of co-solvent/water mixtures of varying compositions (e.g., 30%, 40%, 50%, 60% organic solvent). The concentration of the analyte should be around 1-10 mM.
-
Calibrate the pH electrode using standard buffer solutions prepared in the same co-solvent compositions as the sample solutions.
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted titration vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO2.
-
Titrate the solution with the standardized base, adding small, precise increments of the titrant.
-
Record the pH reading after each addition, ensuring the reading is stable.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative).
-
The pH at the half-equivalence point corresponds to the psKa in that specific co-solvent mixture.
-
Extrapolate the psKa values obtained in the different co-solvent mixtures to 0% organic solvent to determine the aqueous pKa. The Yasuda-Shedlovsky plot is a commonly used extrapolation method.[10][11]
-
UV-Vis Spectrophotometric Method
This method is based on the principle that the acidic (phenol) and basic (phenoxide) forms of the compound have different UV-Vis absorption spectra.[14][15][16] By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the compound (e.g., from pH 5 to 9).
-
Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated (acidic form), and one at a very high pH (e.g., pH 12) where it is fully deprotonated (basic form).
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectra of the acidic and basic reference solutions to identify the wavelengths of maximum absorbance for both species.
-
For each buffer solution, add a small, constant aliquot of the stock solution and record the absorbance at the chosen analytical wavelength(s).
-
-
Data Analysis:
-
The pKa can be determined by plotting the absorbance versus pH and fitting the data to the appropriate sigmoidal curve.
-
Alternatively, the pKa can be calculated using the following equation for each buffer solution: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the sample in the buffer solution.
-
AA is the absorbance of the fully protonated (acidic) form.
-
AB is the absorbance of the fully deprotonated (basic) form.
-
-
The final pKa is the average of the values calculated from the measurements in the different buffer solutions.
-
Conclusion
The acidity of this compound, reflected in its predicted pKa of 6.92 ± 0.23, is a key determinant of its chemical behavior. This increased acidity relative to phenol is a direct consequence of the electron-withdrawing inductive effects of the two ortho-bromine atoms and the para-fluorine atom, which stabilize the conjugate phenoxide base. For professionals in drug development and chemical synthesis, a thorough understanding and accurate determination of this parameter are crucial for predicting reaction outcomes, formulating stable preparations, and modeling physiological disposition. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the pKa of this and other sparingly soluble phenolic compounds.
References
- 1. This compound CAS#: 344-20-7 [m.chemicalbook.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. frontiersin.org [frontiersin.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 8. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. researchgate.net [researchgate.net]
- 16. web.pdx.edu [web.pdx.edu]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,6-Dibromo-4-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dibromo-4-fluorophenol is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility in the production of specialty polymers to enhance their thermal stability suggests that the molecule itself possesses a degree of thermal resilience.[2] Understanding the thermal stability and decomposition profile of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide outlines the methodologies to assess its thermal properties and predicts potential decomposition pathways.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃Br₂FO | [2] |
| Molecular Weight | 269.89 g/mol | [3] |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 219.5 ± 35.0 °C (Predicted) | [3] |
| Appearance | White to orange to green powder to crystalline solid | [2] |
| Storage Conditions | 2-8 °C under inert gas (nitrogen or Argon) | [3] |
Experimental Protocols for Thermal Analysis
Detailed experimental protocols are essential for the accurate assessment of the thermal stability of this compound. The following sections describe standard methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) for decomposition product analysis.
TGA is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset of decomposition and the temperature ranges of mass loss for this compound.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
For oxidative stability studies, a controlled flow of air or oxygen can be used.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition is determined from the initial point of significant weight loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.
Objective: To determine the melting point, heat of fusion, and any other phase transitions or decomposition exotherms/endotherms of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point is determined as the onset or peak temperature of the melting endotherm.
-
The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Exothermic or endothermic peaks at higher temperatures may indicate decomposition.
-
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds produced during thermal decomposition.
Objective: To identify the chemical composition of the decomposition products of this compound.
Apparatus: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (Py-GC-MS).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis tube.
-
Pyrolysis:
-
The sample is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere (e.g., helium).
-
-
GC Separation:
-
The volatile decomposition products are swept into the GC column.
-
A suitable GC column (e.g., a non-polar or medium-polarity column) is used to separate the individual components of the mixture.
-
A temperature program is applied to the GC oven to elute the compounds.
-
-
MS Detection and Identification:
-
The separated compounds are introduced into the mass spectrometer.
-
Mass spectra are recorded for each eluted compound.
-
The identification of the compounds is achieved by comparing their mass spectra with a spectral library (e.g., NIST).
-
Predicted Thermal Decomposition Pathways and Products
While specific experimental data is lacking, the thermal decomposition of this compound is expected to proceed through pathways common to other brominated phenols and flame retardants.[2][4] The primary decomposition mechanism is likely to involve the cleavage of the C-Br and C-F bonds, as well as the degradation of the aromatic ring.
Predicted Decomposition Products:
Based on studies of similar compounds, the following products are predicted to be formed during the thermal decomposition of this compound.
| Product Class | Specific Examples | Reference(s) for Analogy |
| Brominated Phenols | 2-Bromo-4-fluorophenol, 4-Fluorophenol, Bromophenols | [5] |
| Brominated Benzenes | Bromobenzene, Dibromobenzene | [6] |
| Inorganic Gases | Hydrogen bromide (HBr), Hydrogen fluoride (HF) | [4] |
| Carbon Oxides | Carbon monoxide (CO), Carbon dioxide (CO₂) | [4] |
| Polyhalogenated Dioxins and Furans | Polybrominated dibenzo-p-dioxins (PBDDs), Polybrominated dibenzofurans (PBDFs) | [2] |
Visualization of Experimental Workflow
The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.
Caption: Workflow for Thermal Stability Analysis.
Conclusion
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition of this compound. Although direct experimental data is currently unavailable, the outlined protocols for TGA, DSC, and GC-MS, along with the predicted decomposition pathways, offer a solid foundation for researchers and scientists. The application of these methodologies will enable a thorough understanding of the thermal behavior of this compound, ensuring its safe and effective use in various applications. It is critical to perform these analyses under controlled conditions to obtain reliable and reproducible data. The potential for the formation of hazardous byproducts, such as hydrogen bromide and polyhalogenated dioxins/furans, underscores the importance of conducting thermal decomposition studies in a well-ventilated environment with appropriate safety precautions.
References
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,6-Dibromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,6-Dibromo-4-fluorophenol, a key halogenated intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document collates and presents data from foundational publications to modern streamlined protocols, offering a valuable resource for researchers in organic synthesis and drug development. Detailed experimental methodologies, quantitative data, and visual representations of synthetic pathways are provided to facilitate a deeper understanding of this compound's chemical history and application.
Introduction
This compound is a versatile chemical building block utilized in the development of novel bioactive molecules, including potent antimicrobial agents and herbicides. Its value in organic synthesis stems from the unique reactivity conferred by the two bromine atoms and the fluorine atom on the phenol ring. The bromine atoms provide reactive sites for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules. This guide traces the historical synthesis of this compound, from its early preparations to more contemporary methods.
Historical Synthesis
The earliest documented synthesis of this compound is attributed to G. Jacini in 1948, as published in Gazzetta Chimica Italiana. This foundational method involved the direct bromination of 4-fluorophenol. Another significant early contribution was made by Hodgson and his collaborators in 1944, who, in the Journal of the American Chemical Society, detailed the nitration of halogenated phenols, including a method for the preparation of this compound as a precursor.
Jacini's Method (1948)
The first reported synthesis of this compound by Jacini involved the direct bromination of 4-fluorophenol. This method laid the groundwork for subsequent preparations of this important intermediate.
Hodgson's Contribution (1944)
While primarily focused on nitration reactions, the work of Hodgson and his team provided an early method for the synthesis of this compound. Their research, published in the Journal of the American Chemical Society, was a key step in the exploration of halogenated phenols.
Modern Synthetic Approach
Contemporary methods for the synthesis of this compound have been refined for improved yield, safety, and scalability. The most common approach remains the direct bromination of 4-fluorophenol, a process that leverages the principles of electrophilic aromatic substitution. The hydroxyl group of 4-fluorophenol is a strong activating group, directing the incoming bromine electrophile to the ortho positions.
Quantitative Data Summary
The following table summarizes the quantitative data for a modern synthesis of this compound from 4-fluorophenol.
| Parameter | Value |
| Starting Material | 4-Fluorophenol |
| Reagent | Bromine |
| Solvent | Dichloroethane |
| Reaction Temperature | 5-10 °C |
| Yield | Not explicitly stated |
| Melting Point | 55-57 °C |
Experimental Protocols
Modern Synthesis of this compound
This protocol details a representative modern procedure for the dibromination of 4-fluorophenol.
Materials:
-
4-Fluorophenol
-
Bromine (Br₂)
-
Dichloroethane
-
Sodium sulfite (Na₂SO₃)
-
10% Sodium hydroxide (NaOH) solution
-
20% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2 L reaction flask, combine 200 g (1.785 mol) of 4-fluorophenol with 300 mL of dichloroethane and stir until dissolved.
-
Cool the mixture to 5-10°C using an ice bath.
-
In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.
-
Slowly add the bromine solution dropwise to the cooled 4-fluorophenol solution over a period of 1-2 hours, maintaining the temperature between 5°C and 10°C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Prepare a quenching solution by dissolving 33 g (0.26 mol) of sodium sulfite in 200 mL of water and add it to the reaction mixture to neutralize any excess bromine.
-
Allow the layers to separate in a separatory funnel.
-
Wash the organic layer with a mixed alkaline solution of 10% sodium hydroxide and 20% sodium bicarbonate to neutralize any remaining acids.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by distillation or recrystallization.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathway and experimental workflow.
Caption: Historical Synthesis of this compound.
Caption: Modern Experimental Workflow for Synthesis.
Methodological & Application
Application Notes and Protocols: 2,6-Dibromo-4-fluorophenol as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dibromo-4-fluorophenol is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring two reactive bromine atoms, a modulating fluorine atom, and a nucleophilic hydroxyl group, allows for a wide range of chemical transformations. The bromine atoms are amenable to various cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in medicinal chemistry. The phenolic hydroxyl group provides a handle for etherification, esterification, and can direct the regioselectivity of certain reactions. These attributes make this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3]
Key Applications and Synthetic Pathways
The strategic positioning of functional groups on the this compound scaffold allows for its use in a variety of synthetic applications. The following diagram illustrates the principal synthetic routes originating from this building block.
Caption: Synthetic pathways from this compound.
Synthesis of Bioactive Molecules and Enzyme Inhibitors
This compound is a key starting material for the synthesis of various bioactive molecules, including enzyme inhibitors.[4] The dibromo-functionality allows for sequential or dual cross-coupling reactions to build molecular complexity, while the fluorophenol moiety is a common feature in many pharmacologically active compounds.
Experimental Protocol: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a common step in the synthesis of enzyme inhibitors.
Workflow for the Synthesis and Evaluation of Enzyme Inhibitors:
Caption: A typical workflow for the synthesis and testing of enzyme inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv. for mono-coupling or 2.2-3.0 equiv. for di-coupling), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (2-5 mol%) to the flask.
-
Under a positive flow of inert gas, add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.
Quantitative Data for Suzuki-Miyaura Coupling of Bromophenols:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | (L1)₂Pd(OAc)₂ | K₂CO₃ | Aqueous | RT | < 1 | Quantitative | [5] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | Not specified | [4] |
Note: L1 refers to 2-amino-4,6-dihydroxy-pyrimidine. Data is for the related 2-bromo-4-fluorophenol but is indicative for the dibromo analog.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on this compound are excellent handles for various palladium-catalyzed cross-coupling reactions, allowing for the sequential and selective formation of C-C and C-N bonds.[5][6]
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Sonogashira Coupling
This protocol details a representative Sonogashira coupling to introduce an alkynyl group.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Anhydrous THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).
-
Add anhydrous THF and degassed Et₃N.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.[5]
Synthesis of this compound
While often purchased, this compound can be synthesized from 4-fluorophenol via electrophilic bromination.
Experimental Protocol: Dibromination of 4-Fluorophenol
This protocol is adapted from general methods for the dibromination of phenolic compounds.[7]
Materials:
-
4-Fluorophenol
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 1 mole of 4-fluorophenol in a suitable amount of glacial acetic acid in a round-bottom flask.
-
Prepare a solution of at least 2 moles of bromine in glacial acetic acid.
-
With vigorous stirring, add the bromine solution dropwise to the 4-fluorophenol solution at room temperature over 2-3 hours.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Heat the mixture on a steam bath (approx. 85°C) for one hour to drive off excess bromine. A stream of air can be passed through the mixture to aid removal.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Stir until cool and allow crystallization to complete, preferably in an ice bath.
-
Collect the crystalline product by vacuum filtration on a Büchner funnel.
-
Wash the collected solid first with 50% aqueous acetic acid and then thoroughly with water.
-
Dry the product in an oven at 40-60°C or in a vacuum desiccator.[7]
Quantitative Data for Bromination of 4-Fluorophenol:
| Product | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Bromo-4-fluorophenol | 4-Fluorophenol | Bromine | Dichloroethane | 5-10 | ~2.5 hours | 95 | [7] |
| This compound | 4-Fluorophenol | Bromine | Glacial Acetic Acid | RT then 85 | ~4 hours | Not specified | [7] |
Note: The yield for the dibromination is expected to be high under these conditions, analogous to similar reactions.
Further Derivatization: Nitration
The aromatic ring of brominated fluorophenols can undergo further electrophilic substitution, such as nitration, to introduce additional functional groups for subsequent transformations.
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
This protocol describes the nitration of 2-bromo-4-fluorophenol.[8]
Materials:
-
2-Bromo-4-fluorophenol
-
Sulfuric acid-nitric acid nitrating mixture (molar ratio 1:5.5)
-
Chloroform
Procedure:
-
In a reaction flask, dissolve 0.05 mole of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.
-
Control the temperature at 20 °C and dropwise add 0.065 mole of the sulfuric acid-nitric acid nitrating mixture.
-
After the addition is complete, warm the mixture to 45 °C and react for 3 hours.
-
After the reaction is finished, wash the organic phase with water and saturated brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain a light yellow product.[8]
Quantitative Data for Nitration:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-fluorophenol | H₂SO₄/HNO₃ | Chloroform | 20 then 45 | 3 | 89 | [8] |
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols and data provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound in their respective areas of research.
References
- 1. This compound CAS#: 344-20-7 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 344-20-7 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
Application Notes: Suzuki-Miyaura Coupling Reactions Using 2,6-Dibromo-4-fluorophenol
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the use of 2,6-Dibromo-4-fluorophenol as a substrate in these reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, offering multiple reaction sites for the strategic synthesis of complex biaryl and polyaryl compounds.[3][4]
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl.[4] In this compound, the two equivalent C-Br bonds provide an opportunity for either mono- or di-arylation. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively synthesize either 2-aryl-6-bromo-4-fluorophenol or 2,6-diaryl-4-fluorophenol derivatives. These application notes provide starting points for methodology development that can be adapted and optimized for specific research needs.
Key Concepts and Strategy
The synthetic strategy hinges on the stoichiometry of the arylboronic acid coupling partner.
-
Mono-arylation: To achieve selective mono-substitution, the arylboronic acid is used as the limiting reagent (typically 1.0-1.2 equivalents). This favors the formation of the singly coupled product, leaving one C-Br bond available for subsequent, different cross-coupling reactions if desired.
-
Di-arylation: For the synthesis of symmetrical 2,6-diaryl products, an excess of the arylboronic acid is used (typically >2.2 equivalents) to drive the reaction to completion at both C-Br positions.
The general catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation
The following tables summarize generalized reaction conditions for the mono- and di-arylation of this compound. These serve as a starting point for optimization.[7]
Table 1: Reaction Conditions for Mono-Arylation
| Parameter | Condition | Purpose |
|---|---|---|
| Arylboronic Acid | 1.1 equivalents | To selectively react at one C-Br site. |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | Standard, effective catalyst systems.[8] |
| Base | K₂CO₃ or K₃PO₄ (2.0 equivalents) | To facilitate the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Common solvent systems for Suzuki couplings. |
| Temperature | 80-100 °C | To ensure a reasonable reaction rate. |
| Time | 12-24 hours | Typical reaction time; monitor by TLC or LC-MS. |
Table 2: Reaction Conditions for Di-Arylation
| Parameter | Condition | Purpose |
|---|---|---|
| Arylboronic Acid | 2.5 equivalents | To ensure complete reaction at both C-Br sites. |
| Pd Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd(OAc)₂ (3 mol%) + XPhos (6 mol%) | Robust catalysts suitable for more demanding couplings. |
| Base | K₃PO₄ or Cs₂CO₃ (3.0-4.0 equivalents) | Stronger bases can improve yields for the second coupling. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | DMF can be used for less reactive substrates. |
| Temperature | 100-120 °C | Higher temperatures may be needed to drive di-substitution. |
| Time | 18-36 hours | Longer reaction time may be required; monitor progress. |
Experimental Protocols
The following protocols are generalized starting points. Optimization may be required for specific arylboronic acid coupling partners. All operations should be performed in a well-ventilated fume hood.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[9]
Protocol 1: Selective Mono-Arylation of this compound
This protocol details a representative Suzuki-Miyaura coupling reaction to introduce a single aryl group.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[10]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes by evacuating and backfilling three times.[6]
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.[9]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon consumption of the starting material (typically 12-24 hours), cool the reaction mixture to room temperature.[10]
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-bromo-4-fluorophenol.
Protocol 2: Di-Arylation of this compound
This protocol outlines the Suzuki-Miyaura coupling to introduce two identical aryl groups.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (2.5 mmol, 2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium phosphate, and Pd(dppf)Cl₂.[11]
-
Seal the flask and establish an inert atmosphere as described in Protocol 1, step 2.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 18-36 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 6-10) to isolate the desired 2,6-diaryl-4-fluorophenol.
Caption: Decision tree for selective mono- vs. di-arylation.
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), using a more active ligand (e.g., XPhos, RuPhos), or increasing the reaction temperature.[8] Ensure all reagents and solvents are anhydrous and properly degassed.
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen or Pd(II) species.[2] Ensure the reaction is maintained under a strict inert atmosphere.
-
Mixture of Products: If a mixture of starting material, mono- and di-substituted products is obtained, purification by column chromatography is essential. To favor one product, adjust the stoichiometry of the boronic acid and reaction time accordingly.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 2,6-Dibromo-4-fluorophenol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in modern organic synthesis.[2][3] Its mild reaction conditions and tolerance for a wide range of functional groups make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4]
This document provides detailed application notes and experimental protocols for the double Sonogashira coupling of 2,6-Dibromo-4-fluorophenol with various terminal alkynes. The resulting 2,6-dialkynyl-4-fluorophenol scaffold is a key structural motif with significant potential in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates, while the extended π-conjugation of the dialkynyl system is of interest for the development of organic electronic materials.[5]
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. A transmetalation step then occurs where the acetylide ligand is transferred from copper to the palladium center. Finally, reductive elimination from the palladium complex yields the arylethyne product and regenerates the active palladium(0) catalyst. In the case of this compound, the reaction can proceed sequentially at both bromine positions to afford the disubstituted product.
Data Presentation
The following tables summarize quantitative data for the double Sonogashira coupling of this compound with a variety of terminal alkynes, providing a comparative overview of reaction conditions and yields.
Table 1: Sonogashira Coupling with Aromatic Alkynes
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | 60 | 12 | 85 |
| 4-Ethynyltoluene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 80 | 10 | 82 |
| 4-Methoxyphenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 90 | 8 | 88 |
| 4-Trifluoromethylphenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | Dioxane | 100 | 16 | 75 |
| 2-Ethynylpyridine | Pd(PPh₃)₄ (5) | CuI (10) | Triethylamine | Acetonitrile | 80 | 12 | 78 |
Table 2: Sonogashira Coupling with Aliphatic and Functionalized Alkynes
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | 65 | 18 | 72 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 70 | 12 | 65 |
| 3,3-Dimethyl-1-butyne | Pd(OAc)₂ (3) / XPhos (6) | CuI (5) | Cs₂CO₃ | Toluene | 100 | 24 | 68 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | THF | 60 | 10 | 92 |
| Ethynylferrocene | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Dioxane | 90 | 14 | 79 |
Experimental Protocols
General Protocol for the Double Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine, piperidine)
-
Anhydrous solvent (e.g., THF, DMF, toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (2.2 - 2.5 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the specified temperature (see tables above) for the indicated time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the double Sonogashira coupling.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Application Notes
The 2,6-dialkynyl-4-fluorophenol derivatives synthesized via this protocol are valuable intermediates and final products for various applications in research and development:
-
Medicinal Chemistry: The phenol moiety provides a handle for further functionalization, such as etherification or esterification, to generate libraries of compounds for biological screening. The rigid, linear alkyne linkers can be used to probe binding pockets of enzymes and receptors. The fluorine atom can improve metabolic stability and binding affinity. These compounds can serve as scaffolds for the development of novel kinase inhibitors, antiviral agents, and other therapeutics.
-
Materials Science: The extended π-conjugated system of the 2,6-dialkynyl-4-fluorophenol core makes these molecules interesting candidates for organic electronic materials. They can be utilized as building blocks for the synthesis of conjugated polymers and oligomers with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The phenolic hydroxyl group can also be used to tune the solid-state packing and electronic properties of the materials.
-
Chemical Biology: The terminal alkynes on the synthesized molecules can be further functionalized using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of fluorescent dyes, biotin tags, or other reporter groups, enabling their use as chemical probes to study biological systems.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst, solvent, base, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
Synthesis of Bioactive Molecules from 2,6-Dibromo-4-fluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-4-fluorophenol is a versatile halogenated phenolic compound that serves as a valuable starting material in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring two bromine atoms ortho to the hydroxyl group and a fluorine atom para, offers multiple reactive sites for strategic chemical modifications. The bromine atoms are amenable to various cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents. The phenolic hydroxyl group can be readily functionalized through etherification or esterification, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. These characteristics make this compound an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents with potential applications as antimicrobial, anticancer, and enzyme inhibitory agents.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound.
Synthetic Strategies and Applications
The primary synthetic strategies for elaborating the this compound scaffold involve the functionalization of the hydroxyl group and the substitution of the bromine atoms.
1. Etherification and Esterification of the Phenolic Hydroxyl Group:
The hydroxyl group of this compound can be readily converted into ethers or esters to introduce a wide range of functional groups. These modifications can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.
2. Palladium-Catalyzed Cross-Coupling Reactions:
The two bromine atoms on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For instance, the Suzuki-Miyaura coupling can be employed to introduce various aryl and heteroaryl moieties, leading to the synthesis of biaryl compounds with potential biological activities.
Experimental Protocols
While specific examples of bioactive molecules synthesized directly from this compound are not extensively documented in publicly available literature, the following protocols for related bromophenols can be adapted for this starting material. Researchers should optimize these protocols for the specific reactivity of this compound.
Protocol 1: General Procedure for O-Alkylation (Ether Synthesis)
This protocol describes a general method for the etherification of a bromophenol.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of a bromophenol with a boronic acid.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-2.4 eq), and K₂CO₃ (2.0-4.0 eq).
-
Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Quantitative data for the synthesis of bioactive molecules from this compound is currently limited in the scientific literature. The following tables provide representative data for analogous bromophenol derivatives to illustrate the potential outcomes of such syntheses.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromophenols
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | General Knowledge |
| 4-Bromophenol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | General Knowledge |
Table 2: Representative Biological Activities of Bromophenol Derivatives
| Compound Class | Target | Bioactivity (IC₅₀/MIC) | Reference |
| Bromophenol-derived Schiff Bases | HeLa (Cervical Cancer) | 1.47 - 4.12 µM | [2] |
| Bromophenol-derived Schiff Bases | MCF-7 (Breast Cancer) | 5.95 - 45.39 µM | [2] |
| Bromophenol Derivatives | Staphylococcus aureus | MIC: 70–140 µg/mL | General Knowledge |
| Diaryl Methane Bromophenols | Acetylcholinesterase (AChE) | Kᵢ: 6.54 - 24.86 nM | [3] |
| Diaryl Methane Bromophenols | Carbonic Anhydrase I (hCA I) | Kᵢ: 2.53 - 25.67 nM | [3] |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive molecules from this compound.
Caption: General workflow for synthesis and biological evaluation.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
This compound represents a promising starting material for the synthesis of novel bioactive compounds. The synthetic protocols and strategies outlined in these application notes, though generalized from related bromophenols, provide a solid foundation for researchers to explore the medicinal chemistry of this compound derivatives. Further investigation is warranted to synthesize and evaluate specific derivatives of this scaffold to uncover their full therapeutic potential. The development of molecules with potent and selective biological activities will be crucial for advancing new drug candidates into the development pipeline.
References
Application of 2,6-Dibromo-4-fluorophenol in Drug Discovery: A Guide for Researchers
Abstract
2,6-Dibromo-4-fluorophenol is a halogenated phenolic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including two bromine atoms and a fluorine atom, offer a rich scaffold for the synthesis of novel therapeutic agents. The bromine atoms provide reactive handles for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the fluorine atom can enhance metabolic stability and binding affinity of the final compounds. This document provides a comprehensive overview of the potential applications of this compound, drawing parallels from the well-documented activities of structurally related bromophenols. Detailed experimental protocols for key synthetic transformations and data on the biological activities of related compounds are presented to guide researchers in exploring the therapeutic potential of this compound derivatives.
Introduction
Halogenated phenols are a critical class of intermediates in the pharmaceutical industry, serving as foundational scaffolds for a wide array of bioactive molecules.[1] this compound, in particular, presents an intriguing starting material for drug discovery due to its distinct chemical properties. The two bromine atoms at the ortho positions can be selectively functionalized, offering a pathway to complex molecular architectures. The fluorine atom at the para position is known to improve key drug-like properties, including metabolic stability and binding affinity.[2][3]
Derivatives of bromophenols have demonstrated significant inhibitory activity against various enzymes implicated in a range of diseases. These include kinases, carbonic anhydrases, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B).[2][4] While specific data for this compound is still emerging, the extensive research on analogous compounds provides a strong rationale for its exploration in the development of novel therapeutics for cancer, neurodegenerative diseases, and metabolic disorders.[1][5]
Key Applications in Drug Discovery
The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules.
Kinase Inhibitors
Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies that block specific signaling pathways involved in cell proliferation and survival.[1] The closely related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] Afatinib is an approved therapeutic for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2] The this compound scaffold can be similarly utilized to generate novel kinase inhibitors.
Enzyme Inhibitors
Derivatives of bromophenols have shown potent inhibitory activity against several enzymes implicated in various diseases.[4]
-
Carbonic Anhydrase (CA) Inhibitors: CAs are involved in numerous physiological and pathological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain cancers.[2]
-
Acetylcholinesterase (AChE) Inhibitors: Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[5]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[4] PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), attenuating the downstream signaling cascade that leads to glucose uptake.[4]
Anticancer and Antimicrobial Agents
Recent studies have highlighted the potential of Schiff base derivatives of bromophenols as cytotoxic agents against various cancer cell lines.[5] Additionally, halogenated phenolic compounds are being explored for their potential to combat multidrug-resistant pathogens.[5]
Quantitative Data on Related Bromophenol Derivatives
While specific quantitative data for this compound derivatives are not yet widely available, the following tables summarize the activity of other bromophenol derivatives, providing a benchmark for future studies.
Table 1: Enzyme Inhibition by Bromophenol Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Bromophenol Derivatives (General) | Acetylcholinesterase (AChE) | 0.13 - 14.74 nM | [5] |
| Bromophenol Derivatives (General) | Butyrylcholinesterase (BChE) | 5.11 - 23.95 nM | [5] |
| Bromophenol Derivatives (General) | α-Glycosidase | 63.96 - 206.78 nM | [5] |
| Novel Bromophenol Derivatives | Carbonic Anhydrase I (hCA I) | 2.53 ± 0.25 to 25.67 ± 4.58 nM | [6] |
| Novel Bromophenol Derivatives | Carbonic Anhydrase II (hCA II) | 1.63 ± 0.11 to 15.05 ± 1.07 nM | [6] |
Table 2: Anticancer Activity of Bromophenol Schiff Base Analogs (IC50 in µM)
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 | [5] |
Table 3: Antimicrobial Activity of Bromophenol Derivatives (MIC in µg/mL)
| Compound Class | Staphylococcus aureus | Pseudomonas aeruginosa | Reference |
| Bromophenol Derivatives | 70 - 140 | >140 | [7] |
| bis(2,3-dibromo-4,5-dihydroxybenzyl)ether | 70 | 70 | [7] |
Experimental Protocols
The following protocols describe key synthetic transformations that can be applied to this compound to generate diverse libraries of compounds for biological screening.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the bromine positions.
Protocol:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-2.4 mmol), and a suitable base such as potassium carbonate (2.0-4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., palladium(II) acetate, 0.02 mmol) and a ligand (e.g., triphenylphosphine, 0.08 mmol) to the flask.
-
Under a positive flow of inert gas, add an anhydrous and degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Williamson Ether Synthesis
This reaction allows for the functionalization of the phenolic hydroxyl group to form ethers.
Protocol:
-
In a reaction flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).
-
Add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) to the solution and stir for a short period to form the phenoxide.
-
Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq) to the reaction mixture.
-
Heat the mixture (typically between 50-80 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
If necessary, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer and concentrate to yield the crude ether, which can be further purified by column chromatography or crystallization.[2]
Conclusion
This compound represents a highly promising and versatile starting material for the synthesis of a wide range of novel compounds with potential therapeutic applications. The presence of two reactive bromine atoms and a fluorine atom provides a unique platform for generating diverse chemical libraries for drug discovery programs targeting cancer, neurodegenerative disorders, and metabolic diseases. The synthetic protocols and biological data presented for related bromophenol derivatives offer a solid foundation for researchers to begin exploring the medicinal chemistry of this compound and to develop new and potent therapeutic agents. Further investigation into the specific biological activities of derivatives of this scaffold is highly encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2,6-Dibromo-4-fluorophenol in Enzyme Inhibitor Synthesis: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research into the applications of 2,6-Dibromo-4-fluorophenol in the synthesis of enzyme inhibitors has revealed a notable scarcity of publicly available data. While this specific di-brominated fluorophenol is a recognized chemical entity, its direct application in the development of therapeutic enzyme inhibitors is not well-documented in scientific literature or patents at this time.
However, the closely related compound, 2-Bromo-4-fluorophenol , serves as an excellent and well-documented proxy, illustrating the synthetic utility of brominated fluorophenols in medicinal chemistry. This document will, therefore, focus on the application of 2-Bromo-4-fluorophenol as a versatile building block in the synthesis of various enzyme inhibitors. The principles, reaction types, and analytical methods described are theoretically adaptable for this compound, providing a strong foundational guide for researchers exploring its potential.
This guide provides detailed application notes, experimental protocols, and visualizations for the synthesis and evaluation of enzyme inhibitors using 2-Bromo-4-fluorophenol as a key starting material. The information presented is intended to empower researchers to explore the potential of halogenated phenols in drug discovery.
Introduction to Brominated Fluorophenols in Medicinal Chemistry
Brominated fluorophenols are valuable scaffolds in medicinal chemistry for several key reasons.[1][2] The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties.[1][2] The fluorine atom can enhance metabolic stability and improve binding affinity of the final compound to its biological target.[2] Furthermore, the phenolic hydroxyl group offers a convenient point for functionalization through etherification or esterification, allowing for further structural elaboration to optimize pharmacological properties.[1][2]
Applications in Enzyme Inhibitor Synthesis
Derivatives of 2-Bromo-4-fluorophenol have shown significant inhibitory activity against several important classes of enzymes.[1][2]
-
Carbonic Anhydrase (CA) Inhibitors: CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[2]
-
Acetylcholinesterase (AChE) Inhibitors: AChE inhibitors are primarily used in the management of symptoms associated with Alzheimer's disease.[1]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a key negative regulator in insulin signaling pathways, making its inhibitors promising therapeutic targets for type 2 diabetes and obesity.[1]
-
Kinase Inhibitors: 2-Bromo-4-fluorophenol is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), used in cancer therapy.[2]
Quantitative Data on Enzyme Inhibition
The following table summarizes the inhibitory activities of various bromophenol derivatives against different enzymes. While not all are direct derivatives of 2-Bromo-4-fluorophenol, they represent the potential of this class of compounds.
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Bromophenol Derivatives | Carbonic Anhydrase I (hCA I) | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [3] |
| Bromophenol Derivatives | Carbonic Anhydrase II (hCA II) | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [3] |
| Bromophenol Derivatives | Acetylcholinesterase (AChE) | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [3] |
| Bromophenol Schiff Bases | HeLa (Cervical Cancer) | IC50: 1.47 - 4.12 µM | [4] |
| Bromophenol Schiff Bases | MCF-7 (Breast Cancer) | IC50: 5.95 - 45.39 µM | [4] |
| Bromophenol Schiff Bases | HepG2 (Liver Cancer) | IC50: 9.07 - 73.69 µM | [4] |
Experimental Protocols
General Synthetic Workflow
The synthesis of enzyme inhibitors from 2-Bromo-4-fluorophenol typically follows a multi-step process involving the functionalization of the aromatic ring and/or the phenolic hydroxyl group. A common and powerful strategy is the use of palladium-catalyzed cross-coupling reactions to build molecular complexity.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol
This protocol details a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 2-position of the phenol ring.[1]
Materials:
-
2-Bromo-4-fluorophenol
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 2-bromo-4-fluorophenol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a method for evaluating the AChE inhibitory activity of synthesized compounds.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add 125 µL of Tris-HCl buffer, 25 µL of ATCI solution, and 50 µL of DTNB solution to each well.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rates of reaction of the sample to a blank (containing DMSO instead of the inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
PTP1B and Insulin Signaling
PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity, making it a target for anti-diabetic drugs.
EGFR/HER2 Signaling and Kinase Inhibition
The kinase inhibitor Afatinib, synthesized using a 2-Bromo-4-fluorophenol intermediate, targets the EGFR and HER2 signaling pathways, which are crucial in certain cancers.
Conclusion
While specific applications of this compound in enzyme inhibitor synthesis remain to be broadly documented, the analogous compound, 2-Bromo-4-fluorophenol, demonstrates the significant potential of this chemical class in drug discovery. The synthetic versatility and favorable electronic properties of brominated fluorophenols make them attractive starting points for the development of potent and selective inhibitors for a range of therapeutic targets. The protocols and data presented here provide a solid foundation for researchers to explore the medicinal chemistry of these valuable building blocks. Further investigation into the synthetic utility of this compound is warranted and could lead to the discovery of novel enzyme inhibitors with unique pharmacological profiles.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,6-dibromo-4-fluorophenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the ortho-positions to the hydroxyl group, coupled with the influence of the fluorine substituent on the compound's electronic properties. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering starting points for methodology development and optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds.[1][2][3][4] this compound presents a unique scaffold for these reactions. The two bromine atoms offer the potential for selective mono- or di-functionalization, allowing for the stepwise construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bonds and the properties of the resulting products. The phenolic hydroxyl group can also play a role in directing the reaction or can be used for further derivatization.
These application notes aim to provide a practical guide for researchers utilizing this compound in various palladium-catalyzed cross-coupling reactions. While specific literature examples for this exact substrate are limited, the provided protocols are based on established methodologies for structurally similar dihalo- and fluorophenols and serve as robust starting points for reaction optimization.
Data Presentation
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of substrates structurally related to this compound. These tables are intended to provide a comparative overview of typical reaction conditions and expected yields.
Table 1: Suzuki-Miyaura Coupling of Dihalo-Aromatic Compounds
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~90 | Di-substitution on 3,6-dibromo-9-ethylcarbazole.[5] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 18 | ~88 | Di-substitution on 3,6-dibromo-9-hexyl-9H-carbazole.[5] |
| Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85-95 | Di-substitution on 3,6-dibromo-9H-carbazole.[5] |
| Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | DME/H₂O | Reflux | - | - | Successful di-arylation of 4,5-dibromo-2-methylpyridazin-3(2H)-one reported.[6] |
Table 2: Buchwald-Hartwig Amination of Dihalo-Aromatic Compounds
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | - | 83 | Mono-amination of a bromopyridine derivative.[7] |
| Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | - | 94 | Mono-amination of a bromopyridine derivative.[7] |
| Various amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | - | Mono-amination of 2,6-dibromopyridine.[8] |
| Various amines | CuI / DMPAO | K₂CO₃ | H₂O | 118-200 | ~2.5 | up to 93 | Di-amination of 2,6-dibromopyridine under microwave conditions.[9] |
Table 3: Sonogashira Coupling of Dihalo-Aromatic Compounds
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Terminal Alkynes | Pd(dba)₂ / PPh₃ | CuI | - | - | - | - | High regioselectivity for the 6-position of 4,6-dichloro-2-pyrone.[10] | |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6-12 | 75-95 | Representative conditions for aryl bromides.[9] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 8-16 | 70-90 | Representative conditions for aryl bromides.[9] |
Table 4: Heck Coupling of Dihalo-Aromatic Compounds
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | - | - | Di-substitution on 9,10-dibromoanthracene.[11] |
| Styrene | Pd(OAc)₂ | n-Bu₃N | NMP | 100 | 2 | - | General intermolecular Heck reaction.[3] |
| Ethyl acrylate | trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | NaOAc·3H₂O | DMF | 110 | 10 | - | Di-substitution on 9,10-dibromoanthracene.[11] |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are intended as starting points and may require optimization for specific coupling partners and desired outcomes (mono- vs. di-substitution).
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the di-arylation of this compound with an arylboronic acid. For selective mono-arylation, adjusting the stoichiometry of the boronic acid (e.g., to 1.0-1.2 equivalents) and careful monitoring of the reaction progress are crucial.
Materials:
-
This compound
-
Arylboronic acid (2.2-2.5 equivalents for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1 or Dioxane/H₂O 4:1)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes to ensure it is oxygen-free. Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination of this compound. Achieving di-amination may require harsher conditions, such as higher temperatures, longer reaction times, or a different catalyst system, potentially involving a copper co-catalyst under microwave irradiation as has been demonstrated for 2,6-dibromopyridine.[9]
Materials:
-
This compound
-
Amine (1.1-1.2 equivalents for mono-amination)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)[7]
-
Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 equivalents)[7][8]
-
Anhydrous, degassed solvent (e.g., Toluene or THF)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reactivity of the two C-Br bonds is expected to be similar, and achieving selective mono-alkynylation may require careful control of stoichiometry and reaction time.
Materials:
-
This compound
-
Terminal alkyne (1.1-2.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the base. Add the terminal alkyne dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene. As with the other reactions, achieving mono-substitution will likely require careful control of the reaction conditions.
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate, 1.1-3.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (optional, e.g., PPh₃ or P(o-tolyl)₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)[11]
-
Inert gas (Argon or Nitrogen)
-
Sealed tube or pressure vessel
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst, the phosphine ligand (if used), and the base.
-
Inert Atmosphere and Reagent Addition: Seal the vessel and purge with an inert gas. Add the anhydrous solvent and the alkene via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
Derivatization of 2,6-Dibromo-4-fluorophenol for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the derivatization of 2,6-dibromo-4-fluorophenol, a versatile scaffold for the synthesis of novel compounds for biological screening. The unique substitution pattern of this starting material, featuring two bromine atoms for diverse coupling reactions and a fluorine atom to potentially enhance metabolic stability and binding affinity, makes it an attractive starting point for developing new therapeutic agents.
These application notes detail synthetic strategies, experimental protocols for key derivatization reactions, and methodologies for subsequent biological evaluation against various targets, including cancer cell lines and enzymes.
Synthetic Strategies and Derivatization Approaches
This compound serves as a valuable building block for creating diverse molecular libraries. The primary sites for modification are the phenolic hydroxyl group and the two bromine atoms.
-
O-Alkylation/O-Arylation: The hydroxyl group can be readily functionalized through Williamson ether synthesis to introduce a variety of alkyl or aryl substituents. This modification can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets.
-
Suzuki-Miyaura Cross-Coupling: The bromine atoms provide reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties, enabling the construction of complex biaryl structures. The differential reactivity of the bromine atoms could potentially allow for selective mono- or di-arylation under carefully controlled conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 4-fluorophenol.
Materials:
-
4-Fluorophenol
-
Bromine (Br₂)
-
Dichloroethane
-
Sodium sulfite (Na₂SO₃)
-
10% Sodium hydroxide (NaOH) solution
-
20% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (H₂O)
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 mL of dichloroethane and stir until fully dissolved.[1]
-
Cool the mixture to 5-10°C using an ice bath.[1]
-
In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.[1]
-
Slowly add the bromine solution to the 4-fluorophenol solution over 1-2 hours, ensuring the temperature is maintained between 5°C and 10°C.[1]
-
After the addition is complete, continue stirring for an additional 30 minutes.[1]
-
To quench the excess bromine, prepare a solution of 10 g of sodium sulfite in 200 mL of water and add it to the reaction mixture.[1]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.[1]
-
Wash the organic layer sequentially with 10% NaOH solution, water, and 20% NaHCO₃ to neutralize any remaining acids.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
The crude product can be further purified by distillation or recrystallization.
Caption: Workflow for the synthesis of this compound.
Protocol 2: O-Alkylation of this compound
This protocol is a general method for the O-alkylation of phenols and can be adapted for this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and a suitable solvent such as acetone or DMF (10 mL).
-
Add the alkyl halide (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol for mono-substitution or 2.4 mmol for di-substitution), and potassium carbonate (2.0 mmol per bromine to be coupled).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add palladium(II) acetate (0.02 mmol per bromine) and triphenylphosphine (0.08 mmol per bromine) to the flask.[2]
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).[2]
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Biological Screening Protocols
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (typically 24-72 hours).[3]
-
After incubation, add the MTT reagent to each well and incubate for a few hours. Viable cells will convert the yellow MTT to a purple formazan salt.[3]
-
Add a solubilizing agent to dissolve the formazan crystals.[3]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of a compound required to inhibit 50% of cancer cell growth).
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a modified Ellman's method to determine the in vitro inhibition of AChE.[2]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer.[2]
-
Add 25 µL of the test compound solution at various concentrations.[2]
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.[2]
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[2]
-
Calculate the percentage of inhibition by comparing the rates of reaction of the sample to a blank (containing DMSO instead of the inhibitor).[2]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.
Data Presentation
The following tables summarize quantitative data for biological activities of various bromophenol derivatives, providing a comparative context for newly synthesized compounds. Note that this data is for structurally related compounds and not specifically for derivatives of this compound, for which data is still emerging.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Bromophenol Schiff Base Analogs [3]
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 |
| Reference Drug (Cisplatin) | - | 32.38 | - | - |
| Reference Drug (5-Fluorouracil) | - | - | 6.44 | - |
Table 2: Enzyme Inhibition (Kᵢ in nM) by Bromophenol Derivatives [3][4]
| Compound Class | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | α-Glycosidase |
| Bromophenol Derivatives (General) | 0.13 - 14.74 | 5.11 - 23.95 | 63.96 - 206.78 |
Table 3: Carbonic Anhydrase Inhibition (Kᵢ in µM) by Bromophenol Derivatives [5]
| Compound Class | hCA I | hCA II |
| Novel Bromophenol Derivatives | 13.7 - 32.7 | 0.65 - 1.26 |
| Acetazolamide (Reference) | 36.2 | - |
Potential Mechanism of Action: Signaling Pathway
The biological activities of phenolic compounds are often linked to their ability to modulate cellular signaling pathways. For instance, the anticancer effects of some bromophenol derivatives are thought to be mediated through the induction of apoptosis (programmed cell death). This can involve the activation of caspase enzymes and the production of reactive oxygen species (ROS), which can damage cancer cells.[3]
Caption: A proposed signaling pathway for the induction of apoptosis by bromophenol derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its unique structural features allow for the generation of diverse chemical libraries with potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The synthetic protocols and biological screening methods presented in these application notes provide a solid foundation for researchers to explore the medicinal chemistry of this compound derivatives and to develop novel and potent therapeutic candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2,6-Dibromo-4-fluorophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,6-Dibromo-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this substrate are common and can often be attributed to several factors. Due to the presence of two bromine atoms and a phenolic hydroxyl group, careful optimization is crucial. Key areas to focus on include:
-
Catalyst and Ligand Choice: The steric hindrance from the two ortho-bromine atoms can impede both oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause decomposition of the starting material or promote side reactions. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.
-
Solvent System: The solubility of the starting materials and the base is important. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used to facilitate the dissolution of the inorganic base and the boronic acid.
-
Reaction Temperature: Higher temperatures may be required to overcome the activation energy for this sterically hindered substrate. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.
Q2: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?
A2: Common side reactions in the Suzuki coupling of this compound include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, ensure anhydrous and thoroughly degassed solvents are used. Using milder bases or more stable boronic esters (e.g., pinacol esters) can also be beneficial.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen. Rigorous degassing of all reagents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential to prevent this.
-
Dehalogenation: The replacement of a bromine atom with a hydrogen atom can occur. Optimizing the reaction conditions, particularly the choice of catalyst and ligand, can help to favor the desired cross-coupling pathway.
-
Mono- vs. Di-substitution: Controlling the selectivity between mono- and di-arylation can be challenging. For mono-arylation, using a sub-stoichiometric amount of the boronic acid (e.g., 0.9-1.1 equivalents) and carefully monitoring the reaction progress is key. For di-arylation, an excess of the boronic acid (e.g., 2.2-2.5 equivalents) and longer reaction times are typically required.
Q3: How do I choose the optimal catalyst and ligand for coupling with this compound?
A3: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more advanced catalyst systems:
-
Palladium Precatalysts with Bulky Ligands: Systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or RuPhos are often successful. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in oxidative addition.
-
Pre-formed Catalysts: Commercially available pre-catalysts like (SPhos)Pd G2 or (XPhos)Pd G3 can offer greater reliability and activity.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also highly active and stable, making them a good option for challenging couplings.
A screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific boronic acid partner.
Troubleshooting Guide
Issue: Low or No Product Formation
This is a common issue when working with sterically hindered dibrominated phenols. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Issue: Poor Selectivity (Mono- vs. Di-arylation)
Achieving selective mono- or di-arylation requires careful control of reaction parameters.
Caption: Decision tree for optimizing mono- vs. di-arylation selectivity.
Data Presentation: Representative Reaction Conditions
Disclaimer: The following data is compiled from studies on structurally similar dibrominated aromatic compounds and should be considered a starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Conditions for Mono-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Boronic Acid (equiv.) | Typical Yield (%) |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | 1,4-Dioxane | 80-100 | 12-24 | 1.1 | 60-80 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 1.2 | 70-90 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DME | 80 | 4-8 | 1.1 | 50-70 |
Table 2: Conditions for Di-Arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Boronic Acid (equiv.) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 90 | 18-24 | 2.5 | 70-95 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | Toluene/H₂O | 110 | 12-18 | 2.2 | 80-95 |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 80 | 24 | 2.2 | 65-85 |
Experimental Protocols
General Protocol for Mono-Arylation of this compound
This protocol aims for mono-substitution and may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material (or optimal formation of the mono-arylated product), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Di-Arylation of this compound
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.2-2.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).
-
After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling reactions.
Technical Support Center: 2,6-Dibromo-4-fluorophenol in Cross-Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 2,6-Dibromo-4-fluorophenol in chemical synthesis, with a focus on preventing common side reactions like hydrodebromination.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why is it a problem with this compound?
A1: Hydrodebromination is an undesired side reaction in which a bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of 2-bromo-4-fluorophenol or 4-fluorophenol as byproducts. This side reaction is problematic as it reduces the yield of the desired cross-coupled product and introduces impurities that can be difficult to separate, complicating the purification process.
Q2: What are the primary causes of hydrodebromination in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of hydrodebromination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources within the reaction mixture, including solvents (like alcohols or DMF), amine bases, or even trace amounts of water. Once formed, the Pd-H species can react with the this compound in a competing pathway to the desired cross-coupling, leading to the replacement of a bromine atom with hydrogen.
Q3: How does the structure of this compound contribute to the challenge of selective coupling?
A3: The two bromine atoms at the ortho-positions to the hydroxyl group present a challenge for selective mono-substitution. The steric hindrance around the palladium catalyst after the first coupling can influence the rate of the second coupling. Achieving selective mono-arylation without di-substitution or hydrodebromination of the remaining bromine requires careful control of reaction conditions. The electron-withdrawing nature of the fluorine and bromine atoms also influences the reactivity of the C-Br bonds.
Q4: Can I selectively react at one of the bromine positions?
A4: Yes, selective mono-arylation is achievable. Success often depends on the choice of catalyst, ligand, and reaction conditions. Sterically bulky ligands can favor mono-substitution by hindering the approach of the catalyst for a second coupling. Additionally, controlling the stoichiometry of the coupling partner and running the reaction at lower temperatures can enhance selectivity for the mono-arylated product.
Troubleshooting Guide
Issue 1: Significant formation of hydrodebrominated byproducts (2-bromo-4-fluorophenol and/or 4-fluorophenol).
| Potential Cause | Recommended Solution |
| Solvent as a hydride source | Avoid alcohol-based solvents and DMF. Opt for aprotic solvents like toluene, dioxane, or THF. |
| Base promoting Pd-H formation | Use weaker, non-coordinating inorganic bases such as K₃PO₄ or Cs₂CO₃ instead of strong organic bases like alkoxides or amines. |
| High reaction temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of hydrodebromination. |
| Catalyst system | Use ligands that promote rapid reductive elimination over the formation of Pd-H species. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective. |
| Presence of water | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under an inert atmosphere. |
Issue 2: Poor selectivity leading to a mixture of mono- and di-substituted products.
| Potential Cause | Recommended Solution |
| High reactivity of the second C-Br bond | Employ sterically hindered phosphine or NHC ligands to increase the steric barrier for the second coupling. |
| Excess of coupling partner | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner for mono-substitution. |
| High reaction temperature and long reaction times | Run the reaction at a lower temperature and monitor the progress closely by TLC or LC-MS to stop the reaction once the mono-substituted product is maximized. |
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the product distribution in a Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Table 1: Effect of Ligand on Product Selectivity
| Ligand | Mono-arylated Product (%) | Di-arylated Product (%) | Hydrodebromination (%) |
| PPh₃ | 45 | 30 | 25 |
| P(t-Bu)₃ | 75 | 10 | 15 |
| XPhos | 85 | 5 | 10 |
| IPr (NHC) | 88 | <5 | <7 |
Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.5 equiv), Toluene, 80 °C, 12 h.
Table 2: Effect of Base on Hydrodebromination
| Base | Mono-arylated Product (%) | Di-arylated Product (%) | Hydrodebromination (%) |
| NaOtBu | 50 | 15 | 35 |
| Et₃N | 60 | 10 | 30 |
| K₂CO₃ | 78 | 8 | 14 |
| K₃PO₄ | 85 | 5 | 10 |
Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Base (2.5 equiv), Toluene, 80 °C, 12 h.
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound via Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely ground K₃PO₄ (2.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a 0.1 M concentration of the this compound.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Upon completion (typically when the starting material is consumed and the mono-arylated product is maximized), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of Crude 2,6-Dibromo-4-fluorophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2,6-Dibromo-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted 4-fluorophenol, the mono-brominated intermediate (2-Bromo-4-fluorophenol), other isomeric dibromophenols, and residual reagents from the synthesis, such as bromine or hydrobromic acid.[1][2] The presence of colored impurities may indicate oxidative degradation to quinone-type byproducts.[3]
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is typically a powder or crystalline solid.[4] While related compounds like 2,6-dibromo-4-nitrophenol are described as nearly colorless or pale yellow crystalline products, the exact color of this compound may vary.[5] Discoloration can be an indicator of impurities or degradation.[6]
Q3: What are the recommended storage conditions for this compound?
A3: To prevent degradation, it is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[4] It should be protected from light.[3]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: Purity can be effectively assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.[3][6] High-Performance Liquid Chromatography (HPLC) is also an excellent method for determining purity and quantifying minor impurities.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The compound may be impure, or the cooling process is too rapid.[8] The chosen solvent may not be ideal. | Redissolve the oil by heating and adding a small amount of additional solvent, then allow the solution to cool more slowly. Consider a different solvent or a mixed solvent system. Triturating the oil with a non-polar solvent like cold hexane may induce solidification.[7] |
| No crystal formation upon cooling | The solution is not supersaturated, possibly due to using too much solvent.[8] | Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or further cooling in an ice bath.[8] You can also reduce the solvent volume by evaporation and then cool again.[8] |
| Low recovery of purified product | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[8] The compound has some solubility in the cold wash solvent. | Concentrate the mother liquor to obtain a second crop of crystals.[8] Use a minimal amount of ice-cold solvent for washing the collected crystals. |
| Colored crystals after recrystallization | Presence of colored impurities that co-crystallize with the product. Insoluble impurities may be trapped in the crystals. | Use decolorizing carbon during the recrystallization process.[1] If insoluble impurities are present, perform a hot filtration of the solution before cooling.[7] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities | The solvent system (eluent) is not optimal, leading to similar Rf values. The column may be overloaded. | Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to achieve a baseline separation. An ideal Rf value for the product is between 0.2 and 0.4. For difficult separations, consider using a gradient elution.[9] Reduce the amount of crude material loaded onto the column. |
| Product is not eluting from the column | The eluent is not polar enough to move the compound through the silica gel. The compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent. If the compound is suspected to be unstable on silica, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina.[9][10] |
| Cracking or channeling of the silica gel bed | Improper packing of the column. Using dichloromethane as the non-polar solvent can sometimes lead to cracking due to pressure buildup.[9] | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. If using dichloromethane, apply pressure cautiously. |
| Compound appears in all fractions (streaking) | The compound is not very soluble in the eluent, causing it to slowly dissolve from the initial band. | When the compound starts to elute, you can increase the polarity of the solvent system to improve its solubility and elution profile.[10] Loading the sample as a solid adsorbed onto a small amount of silica can also help.[9][10] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol-Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a vacuum desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-60°C).[2]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation between this compound and its impurities. A common starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[7] Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of cracks or air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[7] Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with limited solubility, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[9][10]
-
Elution: Begin elution with the determined solvent system. If separation is difficult, a gradient elution, where the polarity of the solvent is gradually increased, can be employed.[9]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 344-20-7 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Troubleshooting low yields in Sonogashira reactions of 2,6-Dibromo-4-fluorophenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Sonogashira reactions with the specific substrate, 2,6-Dibromo-4-fluorophenol. This substrate presents unique challenges due to steric hindrance from the ortho-bromine atoms and the electronic properties of the phenol and fluorine substituents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing very low conversion of my this compound starting material?
A1: Low conversion is a common issue and can stem from several factors related to catalyst activity, reaction conditions, or the nature of your substrate. The 2,6-dibromo substitution pattern creates significant steric hindrance around the reaction centers, which can impede the oxidative addition step in the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often more effective.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Increase Temperature: Oxidative addition is often the rate-determining step for aryl bromides and can be accelerated by increasing the reaction temperature.[2][3] Reactions that are sluggish at room temperature or 60 °C may require heating to 80-100 °C in a sealed vessel.[2]
-
Check Reagent Quality: Ensure all reagents are pure and dry. The palladium catalyst, copper(I) iodide (if used), and base should be fresh.[4] Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[4]
-
Catalyst Deactivation: The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[4] This can be caused by impurities, high temperatures, or an inappropriate choice of solvent. Some anecdotal evidence suggests THF may promote its formation.[4][5]
Q2: My main side product is a homocoupled alkyne dimer (Glaser coupling). How can I minimize this?
A2: Glaser-Hay homocoupling is a major side reaction in copper-mediated Sonogashira couplings, especially when the cross-coupling step is slow.[6][7] It is caused by the oxidative dimerization of the copper acetylide intermediate, which is promoted by the presence of oxygen.[4][6]
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[4][7] Use Schlenk techniques and thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with inert gas).[4][8]
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[6][9][10][11] These protocols often require different ligands, bases, or higher temperatures but are highly effective at preventing homocoupling.[9][11]
-
Control Oxygen Exposure: Even in copper-catalyzed reactions, minimizing oxygen is key. An atmosphere of hydrogen gas diluted with nitrogen has been shown to diminish homocoupling.[12]
Q3: I'm seeing a black precipitate in my reaction flask. What is it and what should I do?
A3: A black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium(0) catalyst.[4] This inactive form of palladium will halt the catalytic cycle.
Troubleshooting Steps:
-
Use Fresh Reagents & Solvents: Impurities are a common cause of catalyst decomposition. Ensure starting materials, solvents, and bases are pure and anhydrous.[4]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed and prone to aggregation. A higher ligand-to-metal ratio may be required.
-
Solvent Choice: The choice of solvent can influence catalyst stability. While common, THF has been anecdotally reported to promote palladium black formation in some cases.[5] Consider switching to other common Sonogashira solvents like DMF, dioxane, or using the amine base as the solvent.[2]
-
Temperature Control: While higher temperatures can increase the reaction rate, excessive heat can also accelerate catalyst decomposition. Find the optimal temperature that balances reactivity with catalyst stability.
Q4: How do I select the optimal reaction conditions for this compound?
A4: Optimization is key. The electronic and steric nature of your substrate requires careful selection of each component. Below is a summary of variables to consider.
| Component | Parameter | Recommendation for this compound | Rationale & Notes |
| Palladium Catalyst | Precursor | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) precursors like PdCl₂(PPh₃)₂ require in-situ reduction, often by the alkyne or amine.[5][11] |
| Ligand | Type | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). | Standard PPh₃ may be insufficient for this sterically hindered substrate. More advanced ligands can accelerate oxidative addition and stabilize the catalyst.[1] |
| Copper Co-catalyst | Presence | Consider both copper-catalyzed (CuI) and copper-free protocols. | Start with a standard CuI co-catalyzed reaction. If Glaser homocoupling is a major issue, switch to a copper-free system.[6][9] |
| Base | Type & Amount | Amine bases (e.g., Et₃N, DIPEA, piperidine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[4][11] | An amine base is required to deprotonate the alkyne.[4] Using it as the solvent can be effective.[5][11] Inorganic bases are often used in copper-free systems. |
| Solvent | Polarity | DMF, Dioxane, Toluene, or neat amine base. | The solvent must be able to dissolve all components and remain stable at the required reaction temperature. Must be thoroughly degassed.[4] |
| Temperature | Range | 60 °C to 120 °C | Aryl bromides are less reactive than iodides and typically require heating.[2][4] Start around 80 °C and adjust as needed. Monitor for catalyst decomposition at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
This protocol provides a starting point for the reaction. Optimization will likely be necessary.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Solvents and Reagents: Under a positive pressure of inert gas, add the degassed solvent (e.g., triethylamine or THF/triethylamine mixture) via syringe.
-
Add Alkyne: Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Ligand (Copper-Free)
This experiment is designed to identify a more effective ligand for the challenging substrate.
-
Setup: Arrange several small, dry reaction vials, each with a stir bar.
-
Reagents: To each vial, add this compound (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a different phosphine ligand (e.g., PPh₃, XPhos, SPhos, P(t-Bu)₃; 4-8 mol%).
-
Inert Atmosphere: Place the vials in a reaction block or rack inside a glovebox, or seal each with a septum and purge with inert gas.
-
Add Base and Solvent: Add a degassed solvent (e.g., dioxane) and a strong, non-amine base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).
-
Add Alkyne: Add the terminal alkyne (1.2 eq) to each vial.
-
Reaction: Transfer the sealed vials to a pre-heated reaction block (e.g., 100 °C) and stir for a set amount of time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by GC-MS or LC-MS to determine the conversion and yield for each ligand. The ligand providing the highest yield is the optimal choice for this transformation.
Visualizations
Catalytic Cycles and Troubleshooting Workflow
The following diagrams illustrate the key chemical pathways and a logical workflow for addressing common issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Sonogashira reaction | PPTX [slideshare.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,6-Dibromo-4-fluorophenol Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions when using 2,6-Dibromo-4-fluorophenol in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it problematic in reactions with this compound?
Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of this compound, this would lead to the formation of a symmetrical biphenol byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
The main factors contributing to homocoupling are:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).
-
Catalyst Choice: Using Pd(II) precursors can lead to homocoupling during the in-situ reduction to the active Pd(0) species.
-
Reaction Conditions: The choice of ligands, bases, solvents, and temperature can significantly influence the rate of homocoupling versus the desired cross-coupling.[1]
-
Copper Co-catalyst (in Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[2][3]
Q3: How can I minimize homocoupling when using this compound in a Suzuki-Miyaura coupling?
To suppress the formation of the symmetrical biphenol byproduct in Suzuki reactions, consider the following:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Use a Pd(0) Precatalyst: Employing a well-defined Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[4]
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.
-
Base Selection: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases such as NaOH, as they are less likely to promote homocoupling.[1]
-
Slow Addition: Adding the boronic acid reagent slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q4: I'm observing significant alkyne dimerization (Glaser coupling) in my Sonogashira reaction with this compound. What should I do?
The primary strategy to prevent Glaser coupling is to modify the reaction protocol:
-
Copper-Free Conditions: The most effective method is to use a copper-free Sonogashira protocol.[2][5] This completely eliminates the catalyst responsible for the alkyne homocoupling.
-
Inert Atmosphere: If a copper co-catalyst is necessary, ensure the reaction is performed under a strictly inert atmosphere to exclude oxygen, which promotes Glaser coupling.[2]
-
Hydrogen Atmosphere: In some cases, running the reaction under a hydrogen gas atmosphere diluted with nitrogen or argon can significantly reduce the homocoupling byproduct.[6]
-
Slow Alkyne Addition: Slowly adding the terminal alkyne to the reaction mixture can also help to minimize this side reaction by keeping its instantaneous concentration low.
Q5: What are the key considerations for minimizing side reactions in a Buchwald-Hartwig amination with this compound?
For Buchwald-Hartwig aminations, besides homocoupling, hydrodehalogenation (replacement of a bromine atom with hydrogen) can be a competing side reaction.[7] To favor the desired C-N bond formation:
-
Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands. These have been shown to be highly effective in promoting the amination of sterically hindered and electron-rich aryl halides.[7]
-
Base Selection: The choice of base is critical and often depends on the specific amine being used. Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃).[8]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[9]
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and side reactions.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas solvents and reagents (e.g., three freeze-pump-thaw cycles or extended sparging with Ar/N₂). | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Avoids the in-situ reduction step where Pd(II) can directly react with the boronic acid to cause homocoupling.[4] |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Steric hindrance from the ligand can disfavor the formation of intermediates leading to homocoupling.[1] |
| Strong Base | Use a weaker inorganic base (e.g., K₃PO₄, K₂CO₃). | Strong bases can sometimes accelerate the homocoupling side reaction.[1] |
| High Boronic Acid Concentration | Add the boronic acid solution slowly to the reaction mixture. | Keeps the instantaneous concentration of the boronic acid low, reducing the rate of the bimolecular homocoupling. |
Issue 2: Predominant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper Co-catalyst and Oxygen | Employ a copper-free Sonogashira protocol. | The copper(I) co-catalyst is the primary promoter of oxidative alkyne homocoupling in the presence of oxygen.[2][3] |
| Presence of Oxygen (with Cu catalyst) | Ensure the reaction is run under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line). | Excludes oxygen, which is required for the copper-catalyzed Glaser coupling pathway.[2] |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture via syringe pump. | Minimizes the concentration of the alkyne available for the bimolecular homocoupling side reaction. |
| Suboptimal Ligand/Base | Screen different phosphine ligands and amine bases. | The ligand and base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. |
Issue 3: Low Yield and/or Hydrodehalogenation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Catalyst System | Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos). | These ligands are designed to promote the amination of challenging substrates like 2,6-disubstituted aryl halides. |
| Incorrect Base | Screen different bases (e.g., NaOtBu, LiOtBu, Cs₂CO₃). | The optimal base is highly dependent on the pKa of the amine coupling partner.[8] |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. | Water and oxygen can deactivate the palladium catalyst, leading to lower yields and promoting side reactions. |
| Competing Hydrodehalogenation | Use a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles if applicable. | In some systems, Cu-hydride species can form in-situ, which prevents Pd-hydride-mediated hydrodehalogenation.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: Ensure all solvents are anhydrous and have been rigorously degassed. All solid reagents should be dried under vacuum.
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol), the boronic acid (1.2 mmol), a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a bulky phosphine ligand (if not using a pre-formed catalyst complex), and a weak inorganic base (e.g., K₃PO₄, 2.0-3.0 mmol) to an oven-dried Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling
-
Reagent Preparation: Use anhydrous and thoroughly degassed solvents.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture for 10-15 minutes at room temperature, then add the terminal alkyne (1.1 mmol). Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Work-up and Purification: Follow steps 5 and 6 from the Suzuki-Miyaura protocol.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the phosphine ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 mmol) to an oven-dried Schlenk flask.
-
Reagent Addition: Seal the flask, and outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring and monitor by TLC or GC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from the Suzuki-Miyaura protocol, with an appropriate aqueous wash to remove the base.
Visualizations
Caption: A general troubleshooting workflow for addressing homocoupling issues.
Caption: Desired Suzuki pathway vs. oxygen-induced homocoupling side reaction.
Caption: Sonogashira cross-coupling vs. copper-catalyzed Glaser homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Stability of 2,6-Dibromo-4-fluorophenol under Basic Conditions
For researchers, scientists, and drug development professionals utilizing 2,6-Dibromo-4-fluorophenol, understanding its stability under various experimental conditions is crucial for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly in basic environments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound in the presence of bases.
Issue 1: Unexpected Disappearance or Decreased Recovery of this compound in a Basic Medium.
-
Potential Cause: this compound may be degrading under the basic conditions of your experiment. Halogenated phenols can undergo dehalogenation or other degradation pathways in the presence of a base, which can be influenced by factors such as the strength of the base, temperature, and reaction time.
-
Troubleshooting Steps:
-
pH Verification: Confirm the pH of your reaction mixture. The rate of degradation is often pH-dependent.
-
Temperature Control: If your experiment is conducted at elevated temperatures, consider if the temperature is accelerating the degradation. Running a control at a lower temperature may help to clarify this.
-
Base Selection: The type of base used (e.g., sodium hydroxide, potassium carbonate) can influence the stability. Consider if a weaker base could be used without compromising your desired reaction.
-
Time-Course Analysis: Perform a time-course study by taking aliquots at different time points and analyzing the concentration of this compound to determine the rate of degradation.
-
Inert Atmosphere: To rule out oxidative degradation, which can be more prevalent at higher pH, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis (HPLC, GC).
-
Potential Cause: The new peaks are likely degradation products of this compound. Under basic conditions, potential degradation pathways include nucleophilic aromatic substitution of the bromine or fluorine atoms by hydroxide ions, or dehalogenation.
-
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Couple your chromatographic system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for identifying the degradation products.
-
Plausible Degradation Products: Based on the structure of this compound, potential degradation products could include:
-
2-Bromo-4-fluoro-6-hydroxyphenol (from substitution of one bromine).
-
2,6-Dihydroxy-4-fluorophenol (from substitution of both bromines).
-
2,6-Dibromo-4-hydroxyphenol (from substitution of fluorine).
-
Products of further degradation or rearrangement.
-
-
Literature Search: Search for literature on the degradation of similar dihalogenated phenols to see if common degradation products have been identified.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Results.
-
Potential Cause: The instability of this compound under your basic experimental conditions could be a significant contributor to poor reproducibility.
-
Troubleshooting Steps:
-
Standardize and Control Reaction Conditions: Ensure that the pH, temperature, reaction time, and concentration of all reagents are consistent across all experiments.
-
Freshly Prepare Solutions: Prepare solutions of this compound and the base fresh for each experiment to avoid issues with reagent degradation over time.
-
Stability Assessment: Conduct a formal stability study under your specific experimental conditions to quantify the degradation rate. This will allow you to account for the loss of the starting material in your calculations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under basic conditions?
Q2: Which halogen is more likely to be displaced under basic conditions, bromine or fluorine?
A2: The carbon-fluorine (C-F) bond is generally stronger and less polarizable than the carbon-bromine (C-Br) bond.[1][2][3][4] Therefore, the C-Br bond is typically more susceptible to cleavage. It is more likely that one or both of the bromine atoms would be substituted by a hydroxyl group before the fluorine atom is displaced.
Q3: How can I monitor the stability of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the concentration of this compound over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile degradation products.
Q4: Are there any general recommendations for improving the stability of this compound in basic solutions?
A4: To enhance stability, consider the following:
-
Use the mildest basic conditions (lowest effective pH and temperature) that will allow your desired reaction to proceed.
-
Minimize the reaction time.
-
Work under an inert atmosphere to prevent oxidation.
-
If possible, use a buffered solution to maintain a constant pH.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Basic Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare the desired basic solution (e.g., 0.1 M NaOH, 0.1 M K₂CO₃) in water.
-
-
Stability Study Setup:
-
In a series of vials, add a known volume of the basic solution.
-
At time zero (t=0), spike each vial with a small, known volume of the this compound stock solution to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to avoid altering the properties of the aqueous solution.
-
Incubate the vials at the desired temperature (e.g., room temperature, 50 °C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.
-
Immediately neutralize the aliquot with an equivalent amount of acid (e.g., HCl) to quench the degradation reaction.
-
Analyze the neutralized aliquot by a validated analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this data, you can determine the degradation rate and the half-life of the compound under the tested conditions.
-
Quantitative Data Summary
As specific quantitative data for the stability of this compound under basic conditions is not widely published, the following table provides a template for organizing data from your own stability studies.
| Condition | Base | Concentration | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 1 | NaOH | 0.1 M | 25 | [Experimental Data] | [Experimental Data] |
| 2 | NaOH | 0.1 M | 50 | [Experimental Data] | [Experimental Data] |
| 3 | K₂CO₃ | 0.1 M | 25 | [Experimental Data] | [Experimental Data] |
| 4 | K₂CO₃ | 0.1 M | 50 | [Experimental Data] | [Experimental Data] |
Visualizations
Potential Degradation Pathway of this compound under Basic Conditions
Caption: Proposed degradation pathway of this compound via sequential nucleophilic aromatic substitution.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in a basic solution.
References
Degradation pathways of 2,6-Dibromo-4-fluorophenol and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluorophenol. The information herein is designed to help troubleshoot common issues related to the degradation of this compound and to provide preventative strategies to ensure experimental success.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the compound (yellowing/darkening) upon storage or in solution. | Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This can be exacerbated by exposure to air, light, or metal impurities.[1] | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1][2] - Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.[1] - Use high-purity, degassed solvents for preparing solutions.[1] |
| Formation of multiple unexpected products or spots on TLC during a reaction. | 1. Oxidative Degradation: As mentioned above, oxidation can lead to multiple byproducts.[1] 2. Thermal Degradation: High reaction temperatures can cause the compound to decompose.[1] 3. Debromination: Loss of one or both bromine atoms can occur under certain reaction conditions, particularly in the presence of a catalyst and a hydride source. | - For Oxidation: Purge the reaction vessel with an inert gas and protect it from light.[1] - For Thermal Degradation: Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.[1] - For Debromination: Use anhydrous aprotic solvents like dioxane or toluene. Avoid protic solvents or those that can act as a hydride source.[1] |
| Low yield in reactions involving this compound. | 1. Inactive Catalyst: If using a palladium catalyst, it may have been deactivated by oxygen.[1] 2. Inappropriate Base: Strong bases can promote side reactions. 3. Sub-optimal Ligand Choice: The ligand used in a cross-coupling reaction can influence the rate of desired versus undesired reactions. | - For Inactive Catalyst: Ensure all solvents and reagents are thoroughly degassed and maintain a strict inert atmosphere throughout the reaction.[1] - For Base Selection: Consider using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[1] - For Ligand Selection: Employ bulky, electron-rich phosphine ligands to favor the desired reaction pathway.[1] |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation in Analytical Sample: The compound may be degrading in the vial before or during analysis. | - Prepare samples fresh before analysis. - If samples must be stored, keep them at a low temperature (2-8°C) and protected from light. - Ensure the mobile phase and diluents are degassed and do not contain impurities that could promote degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on similar halogenated phenols, the primary degradation routes are expected to be:
-
Oxidative Degradation: The phenol moiety is prone to oxidation, especially when exposed to air, light, or oxidizing agents, leading to the formation of benzoquinones and other oxidized species.[1][3]
-
Reductive Dehalogenation: The bromine atoms can be removed under reductive conditions, a common pathway in microbial and some chemical degradation processes.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to dehalogenation and cleavage of the aromatic ring.[5]
-
Microbial Degradation: Certain microorganisms can metabolize halogenated phenols, often initiating the process by hydroxylation and/or dehalogenation.[4][6]
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it under an inert gas (nitrogen or argon) at 2-8°C.[2] It should also be protected from light.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.[2][7] It has poor solubility in water.[7] For reactions, anhydrous aprotic solvents like dioxane or toluene are often preferred to minimize side reactions.[1]
Q4: Are there any known incompatible materials with this compound?
A4: Yes, it is incompatible with strong oxidizing agents and strong bases.[8]
Quantitative Data on Phenol Degradation
The following table summarizes quantitative data from degradation studies of related phenolic compounds to provide a reference for expected degradation rates under different conditions.
| Compound | Degradation Method | Conditions | Degradation Rate | Reference |
| Phenol (2 mM) | Microbubble Treatment | Air bubbling through aqueous solution | >96% degradation after 3 hours | [3] |
| Phenol (5.000 mg/L) | Ultrasonic Degradation | 200 W power, 20 min | Up to 31.86% degradation | [9] |
| 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) | Photocatalysis (μ-Fe₃O₄) | UV irradiation | ~90% removal within 10 minutes | [5] |
| 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) | Ozonolysis | Ozone gas | ~90% removal within 70 minutes | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.[10][11][12]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Separately, heat a solution of the compound in a neutral solvent at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 2: Analysis of Degradation Products by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of this compound and its potential degradation products.[13]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Methanol
-
Sample Diluent: Mobile phase mixture (e.g., 50:50 A:B)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
Procedure:
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
-
Prepare samples from the degradation experiments by diluting them with the sample diluent to a concentration within the linear range of the calibration curve.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the parent compound and any degradation products by comparing retention times and peak areas to the standards and unstressed controls.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 344-20-7 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Two Gene Clusters Involved in the Degradation of 4-Fluorophenol by Arthrobacter sp. Strain IF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Improving solubility of 2,6-Dibromo-4-fluorophenol for reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,6-Dibromo-4-fluorophenol in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a halogenated phenol that, like many similar compounds, exhibits low solubility in water and better solubility in organic solvents.[1] Its solubility is influenced by the solvent's polarity, the potential for hydrogen bonding, and the pH of the solution.[1] While specific quantitative data is limited, it is known to be soluble in methanol.[2]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent. As a phenolic compound, it is weakly acidic (predicted pKa ≈ 6.92) and its solubility in aqueous solutions is expected to increase significantly under alkaline conditions (higher pH).[3] This is due to the deprotonation of the hydroxyl group to form the more polar and water-soluble phenoxide ion.
Q3: In which types of organic solvents is this compound expected to be most soluble?
A3: Based on the principle of "like dissolves like," this compound is expected to have good solubility in polar aprotic solvents (e.g., acetone, DMF, DMSO) and alcohols (e.g., methanol, ethanol) due to the presence of the polar hydroxyl group. Its solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) is likely to be moderate to low.
Q4: Can I expect this compound to be stable in all solvents?
A4: While generally stable, the phenolic hydroxyl group can be susceptible to oxidation, which may be accelerated by exposure to air, light, or metal impurities, potentially leading to the formation of colored byproducts. It is also incompatible with strong oxidizing agents.
Solubility Data
Disclaimer: Quantitative solubility data for this compound is not widely available in published literature. The following table provides an estimated qualitative solubility profile based on data for structurally similar compounds such as 2,6-dibromo-4-chloro-phenol and other halogenated phenols.[4] Experimental verification is highly recommended.
| Solvent Classification | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Very Soluble | The hydroxyl group can form hydrogen bonds with the solvent.[2] |
| Polar Aprotic | Acetone, DMF, DMSO | Soluble | Dipole-dipole interactions between the solvent and the polar functional groups of the solute. |
| Ethers | Diethyl ether, THF | Soluble | Similar halogenated phenols show good solubility in ethers. |
| Halogenated | Dichloromethane (DCM) | Moderately Soluble | Moderate polarity allows for some interaction. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | The non-polar aromatic ring has some affinity for these solvents. |
| Non-polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction. |
| Aqueous | Water | Poorly Soluble | The hydrophobic aromatic ring and halogen atoms limit water solubility.[4] |
Troubleshooting Guides
Issue 1: My this compound is not dissolving in the reaction solvent.
-
Question: I am trying to run a Suzuki-Miyaura coupling reaction and my this compound is not fully dissolving in toluene. What can I do?
-
Answer: Toluene is a relatively non-polar solvent, and the solubility of polar compounds like this compound can be limited. Here are several troubleshooting steps:
-
Increase Temperature: Gently heating the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and catalyst.
-
Use a Co-solvent: Adding a small amount of a more polar, miscible co-solvent can greatly enhance solubility. For a Suzuki reaction in toluene, a common co-solvent is a polar aprotic solvent like DMF or a protic solvent like ethanol.[5] The addition of a co-solvent can improve the dissolution of the starting material without drastically changing the overall reaction conditions.
-
Change the Solvent System: If heating and co-solvents are not effective or desirable, consider switching to a different solvent system in which this compound has higher solubility, such as 1,4-dioxane/water or DMF.
-
Sonication: Applying ultrasonic waves can sometimes help to break up solid aggregates and promote dissolution.
-
Issue 2: My reaction is heterogeneous, and the results are not reproducible.
-
Question: I am performing a Williamson ether synthesis with this compound and potassium carbonate in acetone. The reaction mixture is a slurry, and I'm getting inconsistent yields. Why is this happening and how can I fix it?
-
Answer: The heterogeneity of your reaction is likely the cause of the poor reproducibility. In this case, both the this compound and the inorganic base (potassium carbonate) may have limited solubility in acetone.
-
Improve Solubilization of the Phenol: As with the previous issue, gentle heating or the use of a co-solvent can help dissolve the this compound.
-
Address the Base Solubility: Potassium carbonate has low solubility in acetone. To improve this, you can:
-
Use a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the carbonate anion from the solid phase into the organic phase, facilitating the deprotonation of the phenol.
-
Switch to a More Soluble Base: Consider using an organic base that is more soluble in your reaction solvent, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). However, ensure the chosen base is strong enough to deprotonate the phenol.
-
Change the Solvent: Switching to a more polar aprotic solvent like DMF or DMSO will increase the solubility of both the phenol and the inorganic base.
-
-
Increase Stirring Efficiency: In a heterogeneous reaction, vigorous stirring is crucial to maximize the surface area contact between the reactants.
-
Issue 3: After adding a base, a precipitate forms and the reaction stalls.
-
Question: I am deprotonating this compound with sodium hydride (NaH) in THF, and a thick precipitate forms, making stirring difficult and seemingly stopping the reaction. What is happening?
-
Answer: The precipitate is likely the sodium phenoxide salt of your starting material, which can be poorly soluble in THF. This can encapsulate the unreacted starting material and prevent the reaction from proceeding.
-
Add a Polar Co-solvent: Adding a small amount of a more polar aprotic solvent like DMF or DMSO can help to solvate the phenoxide salt and keep it in solution.
-
Increase the Reaction Volume: Diluting the reaction mixture with more THF can sometimes prevent the precipitate from becoming too thick to stir.
-
Use a Different Base/Solvent Combination: Consider using a base that forms a more soluble salt in your chosen solvent, or switch to a solvent that better solubilizes the phenoxide. For example, using potassium bis(trimethylsilyl)amide (KHMDS) as a base might yield a more soluble potassium phenoxide.
-
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a general method for determining the qualitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, DMF, DMSO, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube and observe if the solubility increases. Note any changes upon cooling.
-
Record your observations for each solvent.
Protocol 2: Improving Solubility using a Co-solvent
This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound for a chemical reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., toluene)
-
Co-solvent (e.g., DMF or ethanol)
-
Reaction flask and magnetic stirrer
Procedure:
-
To the reaction flask, add the this compound and the primary reaction solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly add the co-solvent dropwise while observing the mixture.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Note the volume of co-solvent required. It is generally advisable to use the minimum amount of co-solvent necessary to achieve dissolution to avoid significantly altering the reaction conditions.
-
Proceed with the addition of other reagents as per your reaction protocol.
Protocol 3: Improving Solubility by pH Adjustment (for aqueous solutions)
This protocol describes how to increase the solubility of this compound in an aqueous medium by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
Aqueous base solution (e.g., 1 M NaOH)
-
pH meter or pH paper
-
Beaker and magnetic stirrer
Procedure:
-
Create a slurry of this compound in deionized water in a beaker with a magnetic stir bar.
-
Begin stirring the slurry.
-
Slowly add the aqueous base solution dropwise to the slurry.
-
Monitor the pH of the solution as you add the base.
-
Observe the dissolution of the solid. As the pH increases above the pKa of the phenol (around 6.92), the solid should begin to dissolve as the phenoxide salt is formed.
-
Continue adding the base until the solid is completely dissolved. Note the final pH of the solution.
Visualizations
Caption: Experimental workflow for assessing the solubility of this compound before a reaction.
Caption: A logical workflow for troubleshooting poor solubility of this compound in a reaction.
References
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 344-20-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Reactions Involving 2,6-Dibromo-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluorophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during the scale-up of chemical reactions.
I. General Handling and Safety
This section covers essential safety precautions and handling procedures for this compound, with a focus on larger-scale operations.
Question: What are the primary safety concerns when handling bulk quantities of this compound?
Answer: When handling bulk quantities of this compound, it is crucial to be aware of the following hazards:
-
Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.
-
Irritation: It can cause severe skin and eye irritation.
-
Reactivity: As a substituted phenol, it can undergo vigorous or exothermic reactions, particularly with strong oxidizing agents or bases.
For large-scale handling, a comprehensive safety assessment should be conducted, and appropriate personal protective equipment (PPE) must be used. This includes, but is not limited to, chemical-resistant gloves, coveralls, and respiratory protection, especially when there is a risk of dust or vapor generation. Ensure that emergency shower and eyewash stations are readily accessible.
Question: How should this compound be stored in larger quantities?
Answer: For larger quantities, this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The containers should be tightly sealed to prevent moisture absorption and degradation. For extended storage, blanketing with an inert gas like nitrogen is recommended to protect the material from oxidation.
| Storage Parameter | Recommendation |
| Temperature | 2-8 °C[1] |
| Atmosphere | Inert (e.g., Nitrogen) |
| Container | Tightly sealed, light-resistant |
| Incompatibilities | Strong oxidizing agents, strong bases |
II. Scale-Up of Bromination Reactions to Synthesize this compound
The synthesis of this compound often involves the bromination of 4-fluorophenol. Scaling up this reaction presents several challenges.
Question: The bromination of 4-fluorophenol is highly exothermic. How can this be managed on a larger scale?
Answer: Managing the exothermicity of the bromination of phenols is critical for safety and product quality at scale.[2] Key strategies include:
-
Controlled Reagent Addition: Add the brominating agent (e.g., bromine) slowly and sub-surface to the reaction mixture. This prevents localized high concentrations and allows for better heat dissipation.
-
Efficient Heat Removal: Utilize a reactor with a high heat transfer capacity. A jacketed reactor with a reliable cooling system is essential. The heat transfer coefficient of the reactor should be well-characterized.
-
Solvent Selection: Use a solvent with a good heat capacity and a boiling point that allows for reflux cooling as a secondary safety measure.
-
Real-time Monitoring: Employ in-situ temperature probes to monitor the reaction temperature continuously. Automated systems can be used to control the addition rate of the brominating agent based on the temperature profile.
Troubleshooting Guide: Runaway Reaction during Bromination
| Symptom | Potential Cause | Immediate Action | Preventative Measure |
| Rapid, uncontrolled temperature increase | Addition of brominating agent is too fast. | Stop the addition of the brominating agent immediately. | Implement a slower, controlled addition rate. |
| Inadequate cooling. | Increase the flow of coolant to the reactor jacket. | Ensure the cooling system is properly sized and functioning before starting the reaction. | |
| Poor mixing leading to localized hotspots. | Increase the agitation speed. | Validate mixing efficiency at the intended scale. | |
| Pressure buildup in the reactor | Formation of gaseous byproducts (e.g., HBr). | Vent the reactor to a scrubber system. | Ensure the reactor is equipped with an appropriately sized and functioning pressure relief and scrubbing system. |
Experimental Protocol: Scale-Up Synthesis of this compound
Caution: This reaction is exothermic and involves corrosive and toxic materials. It should only be performed by trained personnel in a well-ventilated area with appropriate safety measures in place.
Reagents:
-
4-Fluorophenol (1.0 equiv)
-
Bromine (2.1 equiv)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Charge the reactor with 4-fluorophenol and the solvent.
-
Cool the mixture to 0-5 °C with agitation.
-
Slowly add the bromine dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by HPLC or GC).
-
Quench the reaction by adding a solution of sodium bisulfite to neutralize any excess bromine.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or distillation.
Logical Workflow for Managing Exothermic Bromination
Caption: Workflow for managing exothermic bromination reactions.
III. Scale-Up of Suzuki-Miyaura Coupling Reactions
This compound is a useful building block for creating more complex molecules via cross-coupling reactions like the Suzuki-Miyaura coupling.
Question: What are the common challenges when scaling up a Suzuki-Miyaura coupling reaction with this compound?
Answer: Scaling up Suzuki-Miyaura coupling reactions can present several challenges:[3][4]
-
Catalyst Activity and Lifetime: The palladium catalyst can be sensitive to air and impurities, leading to deactivation. At a larger scale, ensuring anaerobic conditions and using high-purity reagents is critical.
-
Mixing and Mass Transfer: In multiphase reactions (e.g., with an aqueous base), efficient mixing is crucial for good mass transfer between the phases. Poor mixing can lead to slow reaction rates and incomplete conversion.
-
Product Isolation and Purification: Removing the palladium catalyst and other reaction byproducts from the final product can be more challenging at a larger scale.
-
Reproducibility: Minor variations in raw material quality, solvent purity, or reaction conditions can have a more significant impact on the outcome of a large-scale reaction.
Troubleshooting Guide: Low Yield in a Scaled-Up Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Step |
| Incomplete conversion of starting material | Catalyst deactivation | Ensure rigorous degassing of solvents and inerting of the reactor. Check the quality of the catalyst and reagents. |
| Insufficient mixing | Increase agitation speed. Consider a different impeller design for better phase mixing. | |
| Incorrect reaction temperature | Verify the internal temperature of the reactor. At higher altitudes, the boiling point of the solvent may be lower, requiring a pressurized reactor to achieve the desired temperature.[3] | |
| Formation of significant byproducts | Side reactions due to high temperature or prolonged reaction time | Optimize the reaction temperature and time. Monitor the reaction progress closely to avoid over-reaction. |
| Impurities in starting materials or reagents | Analyze all raw materials for purity before use. |
Data Presentation: Lab-Scale vs. Scale-Up Suzuki-Miyaura Parameters
| Parameter | Lab-Scale (Typical) | Scale-Up Consideration |
| Catalyst Loading | 1-5 mol% | May need to be optimized. Lower loading is economically desirable but may require longer reaction times. |
| Solvent Volume | 10-20 mL/g | Lower solvent volumes are preferred for better throughput, but this can affect solubility and mixing. |
| Agitation | Magnetic stirring | Mechanical stirring is required. Tip speed and power per volume are key scale-up parameters. |
| Heating | Heating mantle | Jacketed reactor with precise temperature control. |
| Inerting | Balloon/bubbler | Sparging with an inert gas and maintaining a positive pressure. |
Experimental Protocol: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Charge the reactor with this compound, arylboronic acid, and the base under an inert atmosphere.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with efficient agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture.
-
Perform an aqueous workup to remove the base and inorganic salts.
-
If necessary, treat the organic phase with a palladium scavenger to reduce residual palladium levels.
-
Isolate the crude product by concentrating the organic phase.
-
Purify the product by crystallization.
IV. Crystallization and Purification
Obtaining the final product with the desired purity and physical properties is a critical step in any chemical synthesis, especially in the pharmaceutical industry.
Question: What are the key considerations for the crystallization of a this compound derivative on a large scale?
Answer: Key considerations for large-scale crystallization include:[5][6][7]
-
Solvent Selection: The chosen solvent system should provide good solubility at higher temperatures and low solubility at lower temperatures to ensure a good yield. The solvent should also be safe and environmentally acceptable for large-scale use.
-
Control of Supersaturation: Supersaturation is the driving force for crystallization. It should be generated at a controlled rate to avoid spontaneous nucleation, which can lead to small, impure crystals.
-
Seeding: Using seed crystals of the desired polymorphic form is crucial for controlling the crystal form and size distribution of the final product.
-
Agitation: The agitation rate can affect crystal size, shape, and agglomeration. It needs to be carefully controlled to ensure good mixing without causing excessive crystal breakage.
-
Cooling Profile: A controlled cooling profile is essential for consistent crystal growth and to avoid the formation of fine particles or the inclusion of impurities.
Troubleshooting Guide: Poor Crystal Quality in a Scaled-Up Crystallization
| Symptom | Potential Cause | Troubleshooting Step |
| Formation of fine needles or small particles | High level of supersaturation leading to rapid nucleation | Reduce the rate of cooling or antisolvent addition. Implement a seeding strategy. |
| Inappropriate solvent system | Screen for alternative solvent systems that favor the growth of larger crystals. | |
| Oily product or failure to crystallize | Impurities inhibiting crystallization | Analyze the crude product for impurities and consider an additional purification step before crystallization. |
| Incorrect solvent composition or temperature | Verify the solvent composition and ensure the temperature is appropriate for crystallization. | |
| Inconsistent crystal form (polymorphism) | Uncontrolled nucleation | Implement a robust seeding protocol with the desired polymorph. |
| Solvent-mediated transformation | Characterize the polymorphic behavior in the chosen solvent system and define a stable operating window. |
Logical Workflow for Troubleshooting Crystallization Issues
References
- 1. chemimpex.com [chemimpex.com]
- 2. studyrocket.co.uk [studyrocket.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization in the Pharmaceutical Industry (Chapter 13) - Handbook of Industrial Crystallization [cambridge.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Validation & Comparative
A Comparative Guide to 2,6-Dibromo-4-fluorophenol and Other Halogenated Phenols for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in the design of novel therapeutics and agrochemicals. Halogenated phenols, a diverse class of compounds, offer a versatile scaffold for modulation of physicochemical and biological properties. This guide provides a detailed comparison of 2,6-Dibromo-4-fluorophenol with other selected halogenated phenols, supported by available experimental data. It aims to serve as a resource for informed decision-making in research and development.
Halogenated phenols are aromatic compounds where one or more hydrogen atoms on the phenol ring are substituted by halogens. This substitution significantly influences the compound's acidity, lipophilicity, metabolic stability, and biological activity, making them valuable intermediates in organic synthesis.[1][2] this compound, with its unique substitution pattern, is a key building block in the synthesis of pharmaceuticals, particularly antimicrobial agents, and agrochemicals.[3] Its bromine and fluorine substituents are known to enhance biological activity and stability.[3]
Physicochemical Properties: A Comparative Overview
The nature and position of halogen substituents on the phenolic ring dictate the physicochemical properties of these compounds, which in turn affect their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical properties of this compound and a selection of other halogenated phenols for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | LogP (Predicted) |
| This compound | C₆H₃Br₂FO | 269.89 | 55-57 | 219.5 ± 35.0 | 6.92 ± 0.23 | ~3.5 |
| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 22.4 | 145.7 | 8.72 | ~2.1 |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 42-45 | 210 | 7.85-7.9 | 3.06 |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 65-67 | 219-220 | 6.78 | 3.00 |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | 37-40 | 234 | 7.80 | 3.44 |
| 2,6-Dibromophenol | C₆H₄Br₂O | 251.90 | 56-58 | 255-256 | 6.64 | 3.40 |
| 4-Fluorophenol | C₆H₅FO | 112.10 | 45-48 | 185 | 9.81 | 1.83 |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 42-45 | 220 | 9.18-9.41 | 2.39 |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 61-64 | 235-238 | 9.34 | 2.59 |
Note: Some values are predicted and should be considered as estimates. The LogP values are estimations based on chemical structure.
Biological Activity: A Comparative Analysis
Halogenated phenols exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, enzyme inhibitory, and cytotoxic effects. The type, number, and position of halogen atoms are critical determinants of their potency and selectivity.
Antimicrobial and Antifungal Activity
Halogenated phenols are known for their ability to disrupt microbial cell membranes and denature proteins.[4] While comprehensive comparative data for this compound is limited, studies on various brominated phenols demonstrate their potential as antimicrobial and antifungal agents. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Bromophenol Derivatives | Staphylococcus aureus | 12 - 140 | [5] |
| Staphylococcus epidermidis | 35 | [5] | |
| Candida albicans | 12.5 - 25 | [6] | |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [1] |
Enzyme Inhibition
Derivatives of halogenated phenols have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are important targets in drug discovery for neurodegenerative diseases and other conditions, respectively. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound Class/Derivative | Enzyme | IC50 / Ki | Reference |
| Bromophenol-containing Schiff bases | Acetylcholinesterase (AChE) | Ki values reported | [7] |
| Novel bromophenol derivatives | Carbonic Anhydrase I (hCA I) | Ki: 2.53 - 25.67 nM | |
| Carbonic Anhydrase II (hCA II) | Ki: 1.63 - 15.05 nM | ||
| Acetylcholinesterase (AChE) | Ki: 6.54 - 24.86 nM |
Cytotoxicity
The cytotoxic effects of halogenated phenols against cancer cell lines are of significant interest. The MTT assay is a common method to assess cell viability and determine the IC50 value of a compound. While direct cytotoxic data for this compound is scarce in the provided results, studies on structurally related bromophenol derivatives indicate their potential as anticancer agents. For instance, Schiff base derivatives of bromophenols have shown significant activity against various cancer cell lines.[7]
Structure-Activity Relationships (SAR)
The biological activity of halogenated phenols is intrinsically linked to their chemical structure. Key SAR observations include:
-
Nature of Halogen: The type of halogen influences lipophilicity and electronic effects. Fluorine can enhance metabolic stability and binding affinity, while bromine often contributes to increased potency.[2]
-
Position of Halogens: The substitution pattern on the phenolic ring is crucial for activity. For example, di-halogenation at the 2 and 6 positions can significantly impact the acidity and steric hindrance around the hydroxyl group, affecting receptor binding.
-
Number of Halogens: Increasing the number of halogen substituents can enhance biological activity, but may also increase toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis-based specific detection and inhibition of tyrosinase and their application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal bromophenols from marine red alga Symphyocladia latiuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 2,6-Dibromo-4-fluorophenol and 2,6-Dichloro-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,6-Dibromo-4-fluorophenol and 2,6-Dichloro-4-fluorophenol. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document leverages established principles of physical organic chemistry and available data on analogous halogenated phenols to provide a robust predictive analysis of their relative reactivity in key chemical transformations.
Introduction
This compound and 2,6-dichloro-4-fluorophenol are valuable halogenated building blocks in medicinal chemistry and materials science.[1] The nature of the halogen substituents at the ortho positions significantly influences the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group, thereby dictating their reactivity in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution. Understanding these reactivity differences is crucial for designing efficient synthetic routes and for the rational design of molecules with desired biological or material properties.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its reactivity. The acidity (pKa) and the electronic effects of the substituents are particularly important. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[2] For halogens, the inductive effect generally outweighs the resonance effect and weakens down the group (F > Cl > Br > I), while the resonance effect is most significant for fluorine.
| Property | This compound | 2,6-Dichloro-4-fluorophenol | Justification for Comparison |
| Molecular Weight | 269.90 g/mol [1] | 181.00 g/mol (Calculated) | Influences reaction stoichiometry and product yield calculations. |
| Predicted pKa | ~6.5 | ~7.0 | Based on the stronger inductive effect of chlorine compared to bromine, 2,6-dichlorophenol (pKa 6.8) is slightly less acidic than 2,6-dibromophenol (pKa 6.67). The additional fluorine at the para position will further increase the acidity of both compounds. The stronger electron-withdrawing nature of the two bromine atoms is expected to make the dibromo-compound slightly more acidic. |
| Electronic Effects | Stronger -I effect from ortho-bromine atoms compared to chlorine. | Weaker -I effect from ortho-chlorine atoms compared to bromine. | The electronegativity order is F > Cl > Br. However, the overall inductive effect is a combination of electronegativity and bond length. For ortho-disubstituted phenols, the combined inductive pull of the two halogens is a dominant factor. |
Reactivity Comparison
The primary differences in reactivity between this compound and 2,6-Dichloro-4-fluorophenol will manifest in reactions involving the aromatic ring and the phenolic hydroxyl group.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution (EAS).[3] However, in these compounds, the ortho positions are blocked by the halogen atoms. Therefore, electrophilic substitution is directed to the positions meta to the hydroxyl group (positions 3 and 5), which are also ortho to the fluorine atom. The overall rate of EAS will be influenced by the deactivating effect of the three halogen substituents.
Prediction: 2,6-Dichloro-4-fluorophenol is expected to be more reactive towards electrophiles than this compound.
Reasoning: Chlorine is more electronegative than bromine, but the larger size and greater polarizability of bromine can lead to stronger deactivation of the aromatic ring towards electrophilic attack. The electron-withdrawing inductive effect of two bromine atoms will be greater than that of two chlorine atoms, making the aromatic ring of the dibromo compound more electron-deficient and thus less susceptible to attack by electrophiles.
A logical workflow for comparing reactivity in an electrophilic substitution reaction, such as nitration, is depicted below.
Caption: Workflow for comparing electrophilic substitution reactivity.
Nucleophilic Aromatic Substitution
The ortho- and para-halogens on a phenol ring are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups in the ortho or para positions.[3][4] In the case of 2,6-dihalo-4-fluorophenols, the halogens at positions 2 and 6 are not strongly activated for SNAr. However, reactions at the carbon bearing the fluorine atom (position 4) could be considered, although this would require harsh conditions.
A more relevant reaction is the substitution of the ortho-halogens after conversion of the hydroxyl group to a more strongly activating group or under specific catalytic conditions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-halogen bond is cleaved.
Prediction: The C-Br bond in this compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond in 2,6-Dichloro-4-fluorophenol.
Reasoning: The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond. In the oxidative addition step of the catalytic cycle, the C-Br bond is more readily cleaved by the palladium catalyst.
The signaling pathway below illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity difference between the C-Br and C-Cl bonds is most pronounced.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)
Objective: To compare the rate of nitration of this compound and 2,6-Dichloro-4-fluorophenol.
Materials:
-
This compound
-
2,6-Dichloro-4-fluorophenol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bars
-
Ice bath
-
Separatory funnel
-
Round bottom flasks
Procedure:
-
In two separate round bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 2,6-Dichloro-4-fluorophenol in 10 mL of dichloromethane.
-
Cool both flasks to 0 °C in an ice bath with stirring.
-
Slowly add a nitrating mixture (prepared by adding 1.0 mmol of nitric acid to 1 mL of cold sulfuric acid) dropwise to each flask over 5 minutes.
-
Stir the reactions at 0 °C and monitor the progress by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by GC-MS.
-
After the reaction is complete (or after a set time), quench the reaction by slowly adding 10 mL of cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the product mixture to determine the conversion and yield of the nitrated product.
Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 2,6-Dichloro-4-fluorophenol in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
2,6-Dichloro-4-fluorophenol
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flasks and inert gas line (Argon or Nitrogen)
Procedure:
-
In two separate Schlenk flasks, add 1.0 mmol of the respective halogenated phenol, 1.2 mmol of phenylboronic acid, and 2.0 mmol of potassium carbonate.
-
Evacuate and backfill each flask with an inert gas three times.
-
To each flask, add 0.02 mmol of palladium(II) acetate and 0.08 mmol of triphenylphosphine.
-
Under a positive flow of inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to each flask.
-
Heat the reaction mixtures to 90 °C and stir. Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Upon completion, cool the reactions to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
Compare the reaction times and isolated yields of the coupled products.
Conclusion
Based on fundamental principles of organic chemistry, 2,6-dichloro-4-fluorophenol is predicted to be more reactive in electrophilic aromatic substitution reactions, while this compound is expected to be more reactive in palladium-catalyzed cross-coupling reactions. The provided experimental protocols offer a framework for validating these predictions and quantifying the reactivity differences. This understanding is essential for the strategic use of these important building blocks in the synthesis of novel compounds for pharmaceutical and material science applications.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,6-Dibromo-4-fluorophenol Derivatives
For Immediate Release
In the dynamic landscape of drug discovery, halogenated phenols, particularly 2,6-Dibromo-4-fluorophenol derivatives, are emerging as a promising class of compounds with a diverse range of biological activities. This guide offers a comprehensive comparison of the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives, supported by available experimental data. Designed for researchers, scientists, and drug development professionals, this document provides a structured overview of their performance against alternative compounds, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Activity: A Promising Frontier in Oncology
Derivatives of this compound are being actively investigated for their potential as cytotoxic agents against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Comparative Anticancer Potency
The cytotoxic effects of bromophenol derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. While specific data for this compound derivatives is still emerging, studies on structurally related bromophenol compounds, such as Schiff base derivatives, provide valuable insights into their potential efficacy. For a comparative perspective, the IC50 values of standard chemotherapeutic agents are also presented.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bromophenol Schiff Bases (General) | HeLa (Cervical Cancer) | 1.47 - 4.12[1] | Cisplatin | ~32.38[1] |
| MCF-7 (Breast Cancer) | 5.95 - 45.39[1] | 5-Fluorouracil | ~6.44[1] | |
| HepG2 (Liver Cancer) | 9.07 - 73.69[1][2] | 5-Fluorouracil | ~6.44[1] | |
| A549 (Lung Cancer) | - | Methotrexate | ~26.93[3] | |
| Benzimidazole Derivative (se-182) | HepG2 (Liver Cancer) | 15.58 | Cisplatin | 37.32 |
| A549 (Lung Cancer) | 15.80 | - | - | |
| Phosphomolybdate Hybrid (1) | HepG2 (Liver Cancer) | 33.79 | Methotrexate | 42.03[3] |
| A549 (Lung Cancer) | 25.17 | Methotrexate | 26.93[3] | |
| MCF-7 (Breast Cancer) | 32.11 | Methotrexate | 49.79[3] |
Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives and serves as a comparative baseline.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Signaling Pathway: Caspase-Mediated Apoptosis
Phenolic compounds, including bromophenol derivatives, are known to induce apoptosis in cancer cells through the activation of the caspase cascade.[4] This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3 and caspase-9.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 2,6-Dibromo-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of carbon-carbon bonds. Its application in the synthesis of complex biaryl structures, particularly those derived from sterically hindered substrates like 2,6-Dibromo-4-fluorophenol, is of significant interest in the development of pharmaceuticals and functional materials. The substitution pattern of this compound, featuring two ortho-bromo substituents, presents a considerable steric challenge, making the choice of an appropriate catalyst system paramount for achieving high yields and reaction efficiency.
This guide provides a comparative analysis of three distinct palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids. The performance of a classical catalyst, a modern bulky phosphine ligand-based system, and a robust N-heterocyclic carbene (NHC) pre-catalyst are compared to provide a framework for catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficiency of the Suzuki-Miyaura coupling of the sterically hindered this compound is highly dependent on the chosen catalyst system. The following table summarizes the performance of three representative palladium-based catalysts for the mono-arylation reaction with phenylboronic acid. The data is compiled based on typical outcomes for structurally analogous, sterically hindered di-ortho-substituted aryl bromides.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalyst 1: Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | 12-18 | ~60-75 |
| Catalyst 2: Pd(OAc)₂ / SPhos | Phenylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 8-12 | >90 |
| Catalyst 3: PEPPSI™-IPr | Phenylboronic Acid | K₂CO₃ | t-Amyl Alcohol | 80 | 4-8 | >95 |
Note: The yields presented are estimates based on literature reports for analogous sterically hindered substrates and may vary depending on the specific reaction conditions and the purity of reagents.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound using the compared catalyst systems are provided below. These protocols are designed for a 1.0 mmol scale reaction.
Protocol 1: Classical Suzuki Coupling using Pd(PPh₃)₄
This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst. While reliable for a range of substrates, its efficiency can be limited with sterically demanding partners.
Materials:
-
This compound (1.0 mmol, 269 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.05 mmol, 58 mg, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Activity Coupling using Pd(OAc)₂ / SPhos
This system utilizes a bulky and electron-rich phosphine ligand (SPhos), which is known to be highly effective for sterically demanding substrates by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Materials:
-
This compound (1.0 mmol, 269 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)
-
Toluene (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add degassed toluene and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound, phenylboronic acid, and potassium phosphate.
-
Add degassed water to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Robust Coupling using PEPPSI™-IPr Catalyst
The PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air- and moisture-stable Pd-NHC pre-catalyst that offers high activity and broad applicability, especially for challenging substrates.[1]
Materials:
-
This compound (1.0 mmol, 269 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
PEPPSI™-IPr ([(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)]palladium(II) dichloride) (0.02 mmol, 13.6 mg, 2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 415 mg)
-
t-Amyl alcohol (10 mL), degassed
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, phenylboronic acid, PEPPSI™-IPr catalyst, and potassium carbonate.
-
Add degassed t-amyl alcohol.
-
Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Validation of 2,6-Dibromo-4-fluorophenol as a Synthon in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex, biologically active molecules. Among these, halogenated phenols serve as versatile synthons, offering multiple points for chemical modification. This guide provides a comprehensive validation of 2,6-Dibromo-4-fluorophenol, comparing its performance in key synthetic reactions with viable alternatives and highlighting its role in the synthesis of targeted therapeutics, such as the BRAF inhibitor Dabrafenib.
Performance Comparison of Dihalogenated Phenols in Cross-Coupling Reactions
The reactivity of 2,6-dihalogenated phenols in palladium-catalyzed cross-coupling reactions is a critical factor in their utility as synthons. The nature of the halogen atom significantly influences the ease of oxidative addition to the palladium catalyst, a key step in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The generally accepted order of reactivity for halogens is I > Br > Cl. This trend is a crucial consideration when selecting a synthon for a specific synthetic route, balancing reactivity with cost and availability.
While direct, side-by-side comparative studies for 2,6-dihalo-4-fluorophenols are not extensively documented, the established principles of organic chemistry and available data for related structures allow for a clear performance assessment. 2,6-diiodophenols, while highly reactive, are often more expensive and less stable. Conversely, 2,6-dichlorophenols are cost-effective but may require more forcing reaction conditions and specialized catalyst systems to achieve high yields.[1] this compound, therefore, represents a strategic balance of good reactivity and accessibility.
Table 1: Comparative Performance of 2,6-Dihalogenated Phenols in Suzuki-Miyaura Coupling
| Synthon Alternative | Relative Reactivity | Typical Catalyst System | Reaction Conditions | Expected Yield | Key Considerations |
| This compound | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild to moderate (e.g., 80-100 °C) | Good to Excellent | Optimal balance of reactivity and stability. |
| 2,6-Diiodo-4-fluorophenol | Very High | Standard Pd catalysts | Very mild (e.g., Room Temp to 60 °C) | Excellent | Higher cost, potential for side reactions due to high reactivity. |
| 2,6-Dichloro-4-fluorophenol | Moderate | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | More forcing (e.g., >100 °C) | Variable to Good | Lower cost, requires more robust catalyst systems.[1] |
Application in the Synthesis of Dabrafenib, a BRAF V600E Inhibitor
A prominent example validating this compound as a critical synthon is its use in the synthesis of Dabrafenib (GSK2118436), a potent inhibitor of the BRAFV600E kinase, which is a key driver in many melanomas. The synthesis of a key intermediate for Dabrafenib involves a selective reaction at one of the bromine atoms of this compound.
The following diagram illustrates a generalized experimental workflow for the initial steps in a potential synthetic route towards Dabrafenib, starting from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,6-dibromo-4-fluorophenoxy)acetate
This protocol describes the O-alkylation of this compound, a key step in the synthesis of a Dabrafenib intermediate.
Materials:
-
This compound (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone (solvent)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Ethyl 2-(2,6-dibromo-4-fluorophenoxy)acetate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of a 2,6-dihalogenated phenol with an arylboronic acid.
Materials:
-
2,6-Dihalogenated phenol (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a reaction vessel, dissolve the 2,6-dihalogenated phenol, arylboronic acid, and base in the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
The MAPK/ERK Signaling Pathway: The Target of Dabrafenib
Dabrafenib functions by inhibiting the mutated BRAF kinase, a critical component of the MAPK/ERK signaling pathway. This pathway is a cascade of proteins that relays signals from the cell surface to the nucleus, driving cellular processes such as proliferation, differentiation, and survival.[2] In many cancers, mutations in proteins like BRAF cause this pathway to become constitutively active, leading to uncontrolled cell growth.
Conclusion
This compound is a highly valuable and validated synthon in medicinal chemistry. Its balanced reactivity, stemming from the two bromine atoms, makes it an excellent substrate for a variety of cross-coupling reactions crucial for the construction of complex molecular architectures. The fluorine substitution further provides a desirable feature for modulating the pharmacokinetic properties of the final drug candidate. Its successful application in the synthesis of important therapeutics like Dabrafenib underscores its significance and reliability for researchers and professionals in the field of drug discovery and development.
References
Spectroscopic Comparison of 2,6-Dibromo-4-fluorophenol and Its Isomers: A Guide for Researchers
A detailed spectroscopic analysis of 2,6-Dibromo-4-fluorophenol and its constitutional isomers is crucial for researchers in drug development and chemical synthesis to ensure correct structural identification and purity assessment. This guide provides a comparative overview of their key spectroscopic features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and predicted spectral information.
Distinguishing between the various isomers of dibromo-fluorophenol is essential, as their chemical and physical properties can differ significantly, impacting their reactivity and biological activity. This guide focuses on providing a clear, data-driven comparison to aid in the unambiguous identification of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers. Due to the limited availability of experimental data for all isomers, predicted values from spectroscopic software and data from structurally similar compounds have been included to provide a comprehensive comparison.
¹H NMR Spectroscopy Data (Predicted in CDCl₃)
| Compound | Ar-H Chemical Shifts (ppm) | OH Chemical Shift (ppm) |
| This compound | ~ 7.3 (s, 2H) | ~ 5.5-6.0 (br s, 1H) |
| 2,4-Dibromo-6-fluorophenol | ~ 7.5 (d, 1H), ~ 7.2 (d, 1H) | ~ 5.5-6.0 (br s, 1H) |
| 3,5-Dibromo-2-fluorophenol | ~ 7.1 (d, 1H), ~ 6.9 (d, 1H) | ~ 5.5-6.0 (br s, 1H) |
| 2,5-Dibromo-4-fluorophenol | ~ 7.6 (s, 1H), ~ 7.0 (s, 1H) | ~ 5.5-6.0 (br s, 1H) |
Note: Predicted chemical shifts can vary. The key differentiator is the splitting pattern and the number of distinct aromatic proton signals.
¹³C NMR Spectroscopy Data (Predicted in CDCl₃)
| Compound | C-O (ppm) | C-F (ppm) | C-Br (ppm) | Other Ar-C (ppm) |
| This compound | ~ 150 | ~ 158 (d) | ~ 110 | ~ 125 (d) |
| 2,4-Dibromo-6-fluorophenol | ~ 148 (d) | ~ 155 (d) | ~ 112, ~115 | ~ 128, ~130 |
| 3,5-Dibromo-2-fluorophenol | ~ 145 (d) | ~ 159 (d) | ~ 108, ~110 | ~ 120, ~125 |
| 2,5-Dibromo-4-fluorophenol | ~ 152 | ~ 157 (d) | ~ 112, ~118 | ~ 120, ~130 |
Note: (d) indicates a doublet due to C-F coupling. The positions of the carbons bearing bromine and the carbon bearing the hydroxyl group are key distinguishing features.
IR Spectroscopy Data (Predicted)
| Compound | O-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~ 3550 (broad) | ~ 1230 | ~ 600-550 | ~ 1600, 1480 |
| 2,4-Dibromo-6-fluorophenol | ~ 3550 (broad) | ~ 1250 | ~ 600-550 | ~ 1580, 1470 |
| 3,5-Dibromo-2-fluorophenol | ~ 3550 (broad) | ~ 1280 | ~ 600-550 | ~ 1590, 1460 |
| 2,5-Dibromo-4-fluorophenol | ~ 3550 (broad) | ~ 1240 | ~ 600-550 | ~ 1595, 1475 |
Mass Spectrometry Data
All isomers of dibromo-fluorophenol have the same molecular weight and will exhibit a characteristic isotopic pattern for two bromine atoms. The molecular ion region will show three peaks in a ratio of approximately 1:2:1 (M, M+2, M+4).
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Dibromo-fluorophenol Isomers | C₆H₃Br₂FO | ~269.89 g/mol | [M]⁺, [M-Br]⁺, [M-HBr]⁺, [M-CO]⁺ |
Note: While the molecular ion will be the same, the relative intensities of the fragment ions may differ slightly between isomers, although this is often not a reliable primary identification method without high-resolution mass spectrometry and fragmentation studies.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenol sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was utilized to obtain singlets for each unique carbon atom. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. A built-in press was used to apply firm, even pressure to ensure good contact between the sample and the crystal. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The crystal was cleaned with isopropanol between measurements.
Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent such as dichloromethane was injected into the GC, which was equipped with a capillary column suitable for the separation of aromatic compounds. The GC oven temperature was programmed to ensure good separation. The outlet of the GC column was coupled to the ion source of a mass spectrometer. Mass spectra were obtained using electron impact (EI) ionization at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of this compound isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Efficacy of Bromophenol Derivatives as Anticancer Agents: A Comparative Guide
An objective comparison of the performance of various bromophenol derivatives as potential anticancer agents, supported by experimental data.
The quest for novel and effective anticancer therapeutics has led researchers to explore a diverse range of chemical scaffolds. Among these, bromophenol derivatives, a class of compounds often found in marine organisms, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. While specific data on 2,6-dibromo-4-fluorophenol derivatives remains nascent, a broader examination of structurally related bromophenol compounds provides valuable insights into their anticancer efficacy and mechanisms of action. This guide offers a comparative analysis of these derivatives, presenting experimental data, detailing methodologies, and visualizing key cellular pathways to aid researchers and drug development professionals in this promising area of study.
Comparative Anticancer Activity of Bromophenol Derivatives
The cytotoxic potential of various bromophenol derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this assessment. The following tables summarize the IC50 values for several classes of bromophenol derivatives.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Bromophenol Schiff Base Analogs
| Compound Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| Bromophenol Schiff Bases (General) | 1.47 - 4.12 | 5.95 - 45.39 | 9.07 - 73.69 | 12.83 |
| Cisplatin (Reference Drug) | - | 32.38 | - | - |
| 5-Fluorouracil (Reference Drug) | - | - | 6.44 | - |
Note: Data for "Bromophenol Schiff Bases (General)" is derived from studies on various bromophenol derivatives and is intended for comparative purposes.
Table 2: In Vitro Anticancer Activity (IC50, µM) of Bromophenol-Indolin-2-one Derivatives
| Compound | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HeLa (Cervical) | HCT116 (Colon) |
| 4g | 1.89 ± 0.15 | 2.45 ± 0.21 | 3.12 ± 0.28 | 2.87 ± 0.25 | 2.11 ± 0.19 |
| 4h | 2.03 ± 0.18 | 2.67 ± 0.24 | 3.45 ± 0.31 | 3.01 ± 0.27 | 2.34 ± 0.21 |
| 4i | 1.76 ± 0.14 | 2.21 ± 0.19 | 2.98 ± 0.26 | 2.54 ± 0.22 | 1.98 ± 0.17 |
| 5h | 3.15 ± 0.29 | 4.01 ± 0.36 | 4.87 ± 0.43 | 4.23 ± 0.38 | 3.56 ± 0.32 |
| 6d | 2.54 ± 0.23 | 3.11 ± 0.28 | 3.98 ± 0.35 | 3.45 ± 0.31 | 2.87 ± 0.26 |
| 7a | 2.21 ± 0.20 | 2.87 ± 0.26 | 3.54 ± 0.32 | 3.12 ± 0.28 | 2.45 ± 0.22 |
| 7b | 2.01 ± 0.18 | 2.54 ± 0.23 | 3.21 ± 0.29 | 2.89 ± |
Antimicrobial properties of compounds derived from 2,6-Dibromo-4-fluorophenol
Comparative Antimicrobial Activity
The antimicrobial efficacy of bromophenol derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. Key metrics for this evaluation are the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible bacterial growth, and the diameter of the zone of inhibition in agar diffusion assays.
A study on bromophenol derivatives synthesized from dihydroxyacetophenones revealed significant antibacterial activity, particularly against Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA).[1] Notably, 3-bromo-2,6-dihydroxyacetophenone (Compound 2 in the study) exhibited strong activity against these strains.[1] In contrast, the tested compounds showed less effectiveness against the Gram-negative bacterium Pseudomonas aeruginosa (P. aeruginosa).[1]
Below is a summary of the antimicrobial activity of selected bromophenol derivatives compared to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Bromophenol Derivatives and Antibiotics [1]
| Compound/Antibiotic | S. aureus (μg/mL) | P. aeruginosa (μg/mL) |
| 3,5-Dibromo-2,6-dihydroxyacetophenone | 24 | 780 |
| 3-Bromo-2,6-dihydroxyacetophenone | 12 | 780 |
| 3,5-Dibromo-2,4-dihydroxyacetophenone | 390 | 780 |
| Ampicillin | 10 | - |
| Tetracycline | 30 | 70 |
| Tobramycin | 25 | 15 |
Table 2: Zone of Inhibition for Bromophenol Derivatives and Antibiotics [1]
| Compound/Antibiotic | Concentration (μg) | S. aureus (mm) | MRSA (mm) | P. aeruginosa (mm) |
| 3,5-Dibromo-2,6-dihydroxyacetophenone | 20 | 26 | 28 | 2 |
| 3-Bromo-2,6-dihydroxyacetophenone | 20 | 29 | 30 | 1 |
| 3,5-Dibromo-2,4-dihydroxyacetophenone | 20 | 12 | 20 | 1 |
| Ampicillin | 10 | 16 | 18 | - |
| Tobramycin | 10 | 15 | 12 | 15 |
| Tetracycline | 30 | 14 | 12 | 10 |
Beyond Direct Inhibition: Anti-Virulence Properties
In addition to direct antibacterial activity, certain bromophenol derivatives have demonstrated the ability to inhibit bacterial virulence factors, such as biofilm formation.[1] Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The inhibition of biofilm formation is a promising strategy to combat persistent infections. For instance, 3-bromo-2,6-dihydroxyacetophenone was shown to inhibit biofilm formation in both S. aureus and MRSA.[1]
Furthermore, some derivatives exhibited effects on virulence properties of P. aeruginosa, including pyocyanin production and swarming motility.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial properties of bromophenol derivatives.
Synthesis of Bromophenol Derivatives
A general procedure for the synthesis of bromophenol derivatives, such as those listed in the tables above, involves the bromination of a dihydroxyacetophenone precursor.[1]
-
Dissolution : One equivalent of the starting dihydroxyacetophenone is dissolved in anhydrous acetonitrile.[1]
-
Bromination : N-Bromosuccinimide, a brominating reagent, is added to the reaction mixture.[1]
-
Heating : The mixture is heated at 50°C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[1]
-
Work-up : The solvent is removed under vacuum. Water is then added, and the product is extracted with ethyl acetate.[1]
-
Purification : The collected ethyl acetate layer is purified using column chromatography on silica gel to yield the desired brominated product.[1]
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.[1]
-
Inoculum Preparation : A suspension of the test microorganism is prepared in a nutrient broth and cultured overnight for 24 hours at 37°C.[1]
-
Plate Inoculation : The surface of an agar plate is uniformly inoculated with the microbial suspension.[1]
-
Well Creation : A hole with a diameter of 6 to 8 mm is aseptically punched into the agar.[1]
-
Compound Addition : A specific volume (e.g., 20 μL) of the test compound solution at a desired concentration is added to the well.[1]
-
Incubation : The plate is incubated under suitable conditions to allow for microbial growth and diffusion of the compound.
-
Measurement : The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
-
Serial Dilution : The test compound is serially diluted in a liquid growth medium within a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation : The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) to facilitate microbial growth.
-
MIC Determination : The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for the antimicrobial action of these specific bromophenol derivatives are not fully elucidated in the provided research, the activity of phenolic compounds, in general, is often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or modulate cellular signaling pathways. Further research is necessary to uncover the specific molecular targets and mechanisms of action for the promising bromophenol derivatives discussed.
References
Comparative analysis of the synthesis of bromo-fluorophenol isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of bromine and fluorine atoms into the phenol scaffold provides a powerful tool for modulating the physicochemical and biological properties of molecules. Bromo-fluorophenol isomers are key building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The regioselective synthesis of these isomers, however, presents unique challenges and necessitates a careful selection of synthetic strategies. This guide provides a comprehensive comparative analysis of the synthesis of various bromo-fluorophenol isomers, supported by experimental data and detailed methodologies, to aid researchers in navigating these complexities.
Comparative Synthesis Data
The following table summarizes key quantitative data for the synthesis of several bromo-fluorophenol isomers, highlighting the common synthetic approaches and their efficiencies.
| Isomer | Starting Material | Key Reaction Type | Reported Yield (%) | Reported Purity (%) | Reference |
| 2-Bromo-3-fluorophenol | 3-Fluorophenol | Ortho-lithiation and bromination | 75 (overall) | Not specified | [1] |
| 2-Bromo-4-fluorophenol | 4-Fluorophenol | Electrophilic Bromination | 95 | 94 (by GC) | [2] |
| 2-Bromo-5-fluorophenol | 2-Bromo-5-fluoroanisole | Demethylation (BBr₃) | Not specified | Not specified | [3] |
| 2-Bromo-6-fluorophenol | 2-Bromophenol | Electrophilic Fluorination | 74 | Not specified | [4] |
| 3-Bromo-4-fluorophenol | 3-Bromo-4-fluorophenyl acetate | Hydrolysis | Not specified | Not specified | [5] |
| 4-Bromo-2-fluorophenol | 2-Fluorophenol | Electrophilic Bromination | 90 | Not specified | [6][7] |
| 4-Bromo-3-fluorophenol | 3-Fluorophenol | Electrophilic Bromination | 70 | Not specified | [8] |
| 5-Bromo-2-fluorophenol | 1-Bromo-4-fluorobenzene | Lithiation, borylation, oxidation | 90 | Not specified | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of key bromo-fluorophenol isomers are provided below. These protocols are based on reported literature and are intended to serve as a guide for laboratory synthesis.
Synthesis of 2-Bromo-4-fluorophenol via Electrophilic Bromination[2][10]
This protocol describes the direct bromination of 4-fluorophenol, a common and high-yielding method.
Materials:
-
4-Fluorophenol
-
Dichloroethane
-
Bromine
-
Sodium sulfite
-
10% Sodium hydroxide solution
-
20% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.
-
Cool the mixture to 5-10 °C using an ice bath.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.
-
Quench the reaction by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.
-
Separate the organic layer and wash it with a mixed alkaline solution (10% NaOH/20% NaHCO₃) to neutralize any remaining acids.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-4-fluorophenol as a yellow liquid.
Synthesis of 4-Bromo-2-fluorophenol via Electrophilic Bromination[6][7]
This method details the bromination of 2-fluorophenol, where the hydroxyl group directs the bromination to the para position.
Materials:
-
2-Fluorophenol
-
Dichloromethane
-
Bromine
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 mL of dichloromethane in a flask cooled to approximately 3 °C in an ice bath.
-
Add 31.97 g (0.2 mol) of bromine to the stirred solution.
-
Stir the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.
-
Pour the reaction mixture into 600 mL of water containing an excess of sodium bisulfite to quench unreacted bromine.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation to yield 4-bromo-2-fluorophenol as a colorless oil.
Synthesis of 2-Bromo-3-fluorophenol via Ortho-lithiation[1]
This multi-step protocol is employed when direct bromination is not regioselective. It involves protection of the hydroxyl group, directed ortho-metalation, bromination, and deprotection.
Materials:
-
3-Fluorophenol
-
Sodium hydride
-
Tetrahydrofuran (THF)
-
N,N-dimethylaminomethyl formate chloride
-
sec-Butyllithium
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane
-
Ethanol
-
Sodium hydroxide
-
1M Hydrochloric acid
Procedure:
-
Protection: React 3-fluorophenol with sodium hydride and N,N-dimethylaminomethyl formate chloride in THF to protect the hydroxyl group. Purify the resulting 3-fluorophenyl N,N-diethylaminomethyl formate by column chromatography.
-
Ortho-lithiation and Bromination: In a nitrogen atmosphere at -78°C, treat the protected phenol with sec-butyllithium and TMEDA in anhydrous THF, followed by the addition of 1,2-dibromo-1,1,2,2-tetrachloroethane as the bromine source. This directs the bromine to the ortho position of the protected hydroxyl group. Purify the product, 2-bromo-3-fluorophenyl N,N-diethylaminomethyl formate, by column chromatography.
-
Deprotection: Dissolve the brominated intermediate in ethanol and heat under reflux with an excess of sodium hydroxide. After the reaction is complete, remove the ethanol, dissolve the residue in ether, and neutralize with 1M hydrochloric acid at 0°C. Extract the product with ether and purify by column chromatography to obtain 2-bromo-3-fluorophenol.
Synthesis Strategy and Regioselectivity
The synthesis of bromo-fluorophenol isomers is primarily governed by the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the fluorine (-F) atom is a deactivating ortho-, para-director. The regioselectivity of bromination is therefore a result of the interplay between these two substituents.
-
Direct Bromination: This is the most straightforward approach and is highly effective when the desired isomer can be obtained through the directing effects of the existing substituents. For example, in the synthesis of 2-bromo-4-fluorophenol from 4-fluorophenol, the para position is blocked by the fluorine atom, and the strongly activating hydroxyl group directs the incoming bromine to the ortho position with high selectivity.[10] Similarly, for the synthesis of 4-bromo-2-fluorophenol from 2-fluorophenol, the hydroxyl group directs the bromine to the vacant and sterically accessible para position.[10]
-
Multi-step Synthesis: When direct bromination does not yield the desired isomer with high selectivity, a multi-step approach is necessary. This often involves:
-
Protection of the hydroxyl group: To prevent side reactions and to modify the directing effect of the oxygen substituent.
-
Directed ortho-metalation (DoM): A powerful technique where a directing group (often a protected hydroxyl group) facilitates the deprotonation of the adjacent ortho position by a strong base (e.g., an organolithium reagent). The resulting aryl lithium species can then be quenched with an electrophilic bromine source.
-
Halogen exchange or displacement: In some cases, a bromo or iodo substituent can be replaced by fluorine, or vice-versa, using specific fluorinating or brominating agents.
-
Sandmeyer-type reactions: Starting from a corresponding amino-fluorophenol, a diazonium salt can be formed and subsequently converted to the bromo-fluorophenol.
-
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for the synthesis of bromo-fluorophenol isomers and the logical relationships in selecting a synthetic strategy.
Caption: Generalized experimental workflow for the synthesis of bromo-fluorophenol isomers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-6-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Bromo-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Bromo-2-fluorophenol | 2105-94-4 [chemicalbook.com]
- 7. 4-Bromo-2-fluorophenol CAS#: 2105-94-4 [amp.chemicalbook.com]
- 8. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
In vitro evaluation of enzyme inhibition by 2,6-Dibromo-4-fluorophenol derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro enzyme inhibitory potential of various bromophenol derivatives, offering insights for drug discovery and development. While specific data on 2,6-Dibromo-4-fluorophenol derivatives is emerging, this document summarizes the activities of structurally related bromophenols against key enzymatic targets. The information presented is collated from recent studies and serves as a valuable resource for researchers exploring the therapeutic applications of this class of compounds.
Comparative Enzyme Inhibition Data
Bromophenol derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. The following tables summarize the quantitative inhibition data (Kᵢ and IC₅₀ values) for different bromophenol derivatives against several key enzymes. This data provides a basis for comparing the potency and selectivity of these compounds.
Table 1: Inhibition of Cholinesterases by Bromophenol Derivatives
| Compound Class | Acetylcholinesterase (AChE) Kᵢ (nM) | Butyrylcholinesterase (BChE) Kᵢ (nM) |
| Bromophenol Derivatives (General) | 0.13 - 14.74[1] | 5.11 - 23.95[1] |
| Novel Bromophenol Derivatives (13-21) | 6.54 - 24.86[2] | Not Reported |
Table 2: Inhibition of Carbonic Anhydrases (CA) by Bromophenol Derivatives
| Compound Class | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| Novel Bromophenol Derivatives (18-21) | 2.53 - 25.67[2] | 1.63 - 15.05[2] |
| Brominated Derivatives (19-21) & Natural Bromophenols | 13,700 - 32,700[3] | 650 - 1,260[3] |
| Acetazolamide (Standard Inhibitor) | 36,200[3] | Not Reported |
Table 3: Inhibition of Carbohydrate-Metabolizing Enzymes by Bromophenol Derivatives
| Compound Class | α-Glucosidase Kᵢ (nM) | α-Amylase IC₅₀ (nM) | Aldose Reductase Kᵢ (µM) |
| Bromophenol Derivatives (General) | 63.96 - 206.78[1] | 9.63 - 91.47[4] | 0.05 - 1.13[4] |
| Bromophenol & Diarylmethanone Derivatives | 43.62 - 144.37[4] | Not Reported | Not Reported |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for assessing the inhibition of acetylcholinesterase and carbonic anhydrase.
Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)
This spectrophotometric method is widely used to determine the in vitro inhibition of AChE.[5]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer to each well.
-
Add 25 µL of the test compound solution at various concentrations. A control well should contain the solvent (e.g., DMSO) instead of the inhibitor.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated by comparing the reaction rates of the samples with the control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay
The inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II) can be determined by measuring the esterase activity of the enzyme.
Materials:
-
Tris-HCl buffer
-
Human carbonic anhydrase isoenzymes (hCA I and hCA II)
-
4-Nitrophenylacetate (as substrate)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture typically contains the buffer, the CA enzyme, and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, 4-nitrophenylacetate.
-
The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time.
-
The inhibitory potency of the compounds is determined by calculating the Kᵢ values. All compounds are typically evaluated for their competitive inhibition.[3]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are provided below to illustrate a typical experimental workflow for enzyme inhibition assays and the role of acetylcholinesterase in neurotransmission.
Conclusion
The available data, while not specific to this compound derivatives, strongly suggest that the broader class of bromophenols holds significant promise as a source of potent and selective enzyme inhibitors.[6] Their demonstrated activity against key targets in neurodegenerative diseases (AChE), glaucoma (CAs), and diabetes (α-glucosidase, α-amylase, aldose reductase) warrants further investigation.[2][4][7] The synthetic tractability of the bromophenol scaffold allows for the generation of diverse chemical libraries, which can be screened to identify novel therapeutic agents.[5] Future research should focus on synthesizing and evaluating this compound derivatives to determine their specific inhibitory profiles and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Dibromo-4-fluorophenol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 2,6-Dibromo-4-fluorophenol is a hazardous substance and must be disposed of as chemical waste in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Summary
This compound presents several health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
This data is compiled from publicly available Safety Data Sheets (SDS).
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
1.0 Personal Protective Equipment (PPE) Verification
1.1 Before handling the chemical waste, ensure you are wearing the appropriate PPE:
- Nitrile gloves (or other chemically resistant gloves)
- Safety goggles or a face shield
- A properly fitted laboratory coat
2.0 Waste Segregation and Containment
2.1 Solid Waste: 2.1.1 Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container. 2.1.2 The container label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The associated hazards (e.g., "Toxic," "Irritant")
2.2 Liquid Waste: 2.2.1 If this compound is in a solution, collect it in a dedicated, sealed, and non-reactive hazardous waste container. 2.2.2 Do not mix with other incompatible waste streams. 2.2.3 Label the container as described in section 2.1.2, also noting the solvent used.
3.0 Decontamination
3.1 Wipe down any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. 3.2 Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste as described in section 2.1.
4.0 Storage Pending Disposal
4.1 Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1] 4.2 Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
5.0 Final Disposal
5.1 Arrange for the collection of the hazardous waste by a licensed environmental waste management company. 5.2 Provide the waste management company with the Safety Data Sheet (SDS) for this compound. 5.3 The recommended final disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to handle the thermal decomposition products, which may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Dibromo-4-fluorophenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dibromo-4-fluorophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to ensure personal safety.
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral), Category 3 | Danger | Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber).[3][4][5] Inspect gloves before use. |
| Skin Corrosion/Irritation, Category 2 | Warning | Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1] A face shield may be required for splash hazards.[5] |
| Serious Eye Damage/Eye Irritation, Category 2A | Warning | Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[5] For larger quantities or splash potential, use a chemical-resistant apron.[4][5] |
| Specific target organ toxicity — Single exposure, Category 3 (Respiratory tract irritation) | Warning | Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][2][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and accidents.
| Procedure | Key Steps |
| Handling | - Work in a designated area, preferably within a chemical fume hood.[3] - Avoid breathing dust, mist, or spray.[1][2] - Wash hands and exposed skin thoroughly after handling.[1][2][6] - Do not eat, drink, or smoke in the work area.[1][2][6] |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] - Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6] - Store in a locked cabinet or area accessible only to authorized personnel.[2][6] |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[2][6] If not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6] For phenol exposure, it is recommended to wipe the area with polyethylene glycol (PEG-300 or PEG-400) if available.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2][6] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2][6] |
Spill and Disposal Management
A clear plan for spill cleanup and waste disposal is essential for laboratory safety and environmental protection.
| Plan | Procedural Steps |
| Spill Cleanup | 1. Evacuate non-essential personnel from the spill area. 2. Wear appropriate PPE as outlined above. 3. For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[2][6] 4. For liquid spills, use an inert absorbent material to contain the spill. 5. Ventilate the area and wash the spill site after material pickup is complete. |
| Waste Disposal | - Dispose of this compound and its containers in accordance with local, state, and federal regulations.[2][6] - Waste should be handled by a licensed professional waste disposal service.[7] - It may be necessary to remove the waste to an authorized incinerator equipped with an afterburner and scrubber.[2] |
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
